Product packaging for 4-Bromostilbene(Cat. No.:CAS No. 13041-70-8)

4-Bromostilbene

Cat. No.: B083335
CAS No.: 13041-70-8
M. Wt: 259.14 g/mol
InChI Key: ZZMMKLVIBZWGPK-VOTSOKGWSA-N
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Description

Significance within Stilbene (B7821643) Chemistry

Within the broader family of stilbenes, which are recognized for their diverse applications and biological activities, 4-bromostilbene serves a critical role as a synthetic intermediate. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex molecular architectures. This reactivity is fundamental for developing novel materials and potential pharmaceutical compounds.

The bromine atom also modulates the electronic properties of the stilbene core, influencing its reactivity and photophysical behavior. cymitquimica.com This makes this compound a useful tool for studying reaction mechanisms and for synthesizing a range of stilbene analogues with tailored properties. rsc.org Its utility extends to the production of polymers, where it can be incorporated as a monomer to enhance the thermal stability and mechanical strength of the resulting materials.

Stereoisomerism and Stereochemical Considerations in this compound Research

Like its parent compound, this compound exists as two stereoisomers: (E)-4-bromostilbene (trans) and (Z)-4-bromostilbene (cis). cymitquimica.com The (E)-isomer is generally more thermodynamically stable. The distinct spatial arrangement of the phenyl rings in these isomers leads to significant differences in their physical and chemical properties, including melting points, spectroscopic data, and photochemical reactivity. hi.is

The study of the photoisomerization between the (E) and (Z) forms is a key area of research. psu.edu This process, often induced by UV light, involves the interconversion between the two isomers and is highly dependent on factors like solvent polarity and the presence of substituents. researchgate.net Understanding the dynamics of this isomerization is crucial for applications in molecular switches and other light-responsive materials. rsc.org The stereochemistry of this compound is a critical consideration in its synthesis and application, as the desired properties are often specific to one isomer. rsc.org

Table 1: Selected Properties of (E)- and (Z)-4-Bromostilbene

Property (E)-4-Bromostilbene (Z)-4-Bromostilbene
Molecular Formula C₁₄H₁₁Br sigmaaldrich.com C₁₄H₁₁Br nih.gov
Molecular Weight 259.14 g/mol sigmaaldrich.com 259.14 g/mol nih.gov
Melting Point 138-141 °C sigmaaldrich.com Data not readily available
Appearance White crystalline powder fishersci.ca Data not readily available

| Isomeric Stability | More stable | Less stable |

Overview of Research Trajectories for Halogenated Stilbenes

Research into halogenated stilbenes, including this compound, is driven by the significant impact of halogenation on the parent molecule's properties. The introduction of halogens like bromine can enhance lipophilicity and alter metabolic stability, which is of interest in medicinal chemistry. nih.gov Halogenated stilbenes are being explored for their potential as antioxidant and antiaging agents. nih.gov

In materials science, the focus is on leveraging the unique electronic and photophysical properties imparted by halogen atoms. rsc.org These compounds are investigated for their use in organic electronics, such as in organic light-emitting diodes (OLEDs), and as components of photoswitchable materials. rsc.orgnih.gov The ability of the bromine atom to participate in halogen bonding also opens up avenues in crystal engineering and the design of supramolecular assemblies. Furthermore, the reactivity of the carbon-bromine bond makes these compounds key precursors for synthesizing a wide array of complex organic molecules through various cross-coupling methodologies. researchgate.netresearchgate.net

Interdisciplinary Relevance of this compound Studies

The study of this compound extends beyond traditional organic chemistry, finding relevance in several interdisciplinary fields.

Materials Science: Its photoisomerization properties make it a candidate for developing molecular switches, data storage devices, and sensors. rsc.org The bromine atom's influence on the electronic structure is also exploited in the design of novel organic semiconductors and nonlinear optical materials. nih.gov

Photochemistry and Photophysics: this compound serves as a model compound for investigating fundamental photochemical processes. psu.eduresearchgate.net Studies on its excited-state dynamics, fluorescence, and photoisomerization provide insights that are applicable to the design of more complex photosensitive systems. psu.eduresearchgate.net

Medicinal Chemistry: While not a therapeutic agent itself, this compound is a crucial building block for synthesizing more complex molecules with potential biological activity. The stilbene scaffold is present in many bioactive compounds, and halogenation can be a strategy to modulate properties like bioavailability. nih.govnih.gov For instance, it has been used in the synthesis of derivatives investigated for activity against glioblastoma. nih.govacs.org

Biochemical Probes: The fluorescent properties of some stilbene derivatives make them useful as probes in biochemical assays to study enzyme activity and protein interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Br B083335 4-Bromostilbene CAS No. 13041-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMMKLVIBZWGPK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-24-3
Record name 4714-24-3
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Advanced Synthetic Methodologies for 4 Bromostilbene and Its Derivatives

Stereoselective Synthesis Approaches

The ability to control the geometry of the double bond in 4-Bromostilbene is crucial for its application in further synthetic transformations. Several powerful methodologies have been developed to achieve high levels of stereoselectivity, primarily centered around the Wittig reaction and its variants, as well as palladium-catalyzed cross-coupling reactions.

Wittig Reaction and Derivatives

The Wittig reaction is a cornerstone in the synthesis of alkenes, involving the reaction of a phosphorus ylide with an aldehyde or ketone. In the context of this compound synthesis, this typically involves the reaction of a benzyl- or 4-bromobenzyl-triphenylphosphonium salt with the corresponding benzaldehyde (B42025) derivative in the presence of a base.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, which bear alkyl or aryl substituents on the carbanion, generally lead to the formation of the (Z)-alkene as the major product. This selectivity is attributed to the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is favored sterically, leading to the (Z)-alkene upon decomposition chegg.com. Conversely, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, tend to produce the (E)-alkene as the predominant isomer organic-chemistry.org. The benzyltriphenylphosphonium (B107652) ylide used for stilbene (B7821643) synthesis is considered to be on the borderline between stabilized and non-stabilized, and the E/Z ratio can be influenced by reaction conditions such as the choice of base and solvent chegg.commasterorganicchemistry.com.

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate carbanions instead of phosphonium ylides. The HWE reaction almost exclusively produces the (E)-isomer of the alkene wiley-vch.denih.gov. This high (E)-selectivity is a result of the thermodynamic equilibration of the intermediates, which favors the formation of the more stable trans-alkene. The water-soluble nature of the phosphate byproduct also simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the classical Wittig reaction wiley-vch.de. For the synthesis of (E)-4-Bromostilbene, the HWE reaction represents a highly efficient and stereoselective method.

While specific E/Z ratios for the synthesis of this compound are not always reported, the general principles of the Wittig and HWE reactions allow for a predictable control of stereochemistry. The following table provides representative data for the synthesis of substituted stilbenes, illustrating the stereochemical outcomes under different conditions.

Reaction TypeAldehydeYlide/Phosphonate PrecursorBase/ConditionsMajor IsomerE/Z RatioReference
Wittig (Non-stabilized)BenzaldehydeBenzyltriphenylphosphonium chlorideNaH, THFZ>95:5General
Wittig (Semi-stabilized)4-BromobenzaldehydeBenzyltriphenylphosphonium chlorideK3PO4, solvent-freeEMajor E
HWE4-BromobenzaldehydeDiethyl benzylphosphonateNaH, THFE>98:2 nih.gov
HWE (Still-Gennari)BenzaldehydeBis(2,2,2-trifluoroethyl) benzylphosphonateKHMDS, 18-crown-6Z>95:5 nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering an alternative and often more efficient route to stilbene derivatives compared to olefination reactions. The Suzuki-Miyaura coupling, in particular, has been extensively studied for this purpose.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be achieved by coupling a styrylboronic acid or ester with a 4-bromoaryl halide, or by coupling 4-bromostyrene with an arylboronic acid. A common and highly stereoselective approach involves the coupling of (E)- or (Z)-vinyl halides with arylboronic acids, which generally proceeds with retention of the alkene geometry.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency and selectivity of this process are highly dependent on various parameters, including the choice of catalyst, ligand, base, and solvent.

Both arylboronic acids and their corresponding esters are effective coupling partners in the Suzuki-Miyaura reaction. Arylboronic acids are readily available but can be prone to protodeboronation, a side reaction that reduces the yield of the desired product. Arylboronic esters, such as pinacol (B44631) esters, often exhibit greater stability and are less susceptible to this decomposition pathway nih.goved.ac.uk. However, arylboronic acids can sometimes display higher reactivity in the transmetalation step. The choice between an acid and an ester can therefore depend on the specific substrates and reaction conditions, with careful optimization required to achieve the best results nih.gov. Electron-rich boronic acids have been observed to produce good yields in Suzuki-Miyaura couplings mdpi.com.

The base plays a crucial role in the Suzuki-Miyaura coupling by activating the organoboron species for transmetalation. The base reacts with the boronic acid or ester to form a more nucleophilic borate (B1201080) species, which then transfers its organic group to the palladium center. The nature of the base can significantly influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The selection of the appropriate base is critical for efficient catalysis and is often determined empirically for a given set of reactants.

The ligand coordinated to the palladium center is arguably the most critical factor in determining the efficiency and selectivity of the Suzuki-Miyaura coupling. The ligand influences the stability of the catalyst, the rate of oxidative addition and reductive elimination, and can also play a role in preventing catalyst deactivation. For the synthesis of stilbenes, particularly sterically hindered derivatives, bulky and electron-rich phosphine (B1218219) ligands have proven to be highly effective. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and various biaryl phosphines (e.g., SPhos) have been shown to promote the efficient coupling of a wide range of aryl bromides, including those that are electron-rich or sterically demanding, often allowing the reaction to proceed at room temperature nih.govnih.gov. The use of sterically bulky ligands like t-Bu₃PHBF₄ has been reported as crucial for the successful coupling of both electron-rich and electron-poor aryl bromides in the synthesis of (E)-stilbene derivatives nih.gov.

The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling for the synthesis of stilbene derivatives, highlighting the importance of ligand selection in achieving high yields.

Aryl HalideBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
4-Bromoanisole(E)-2-Phenylethenylboronic acid pinacol esterPd(OAc)₂ (5)t-Bu₃PHBF₄ (10)K₂CO₃Dioxane/H₂O95 nih.gov
4-Bromobenzonitrile(E)-2-Phenylethenylboronic acid pinacol esterPd(OAc)₂ (5)t-Bu₃PHBF₄ (10)K₂CO₃Dioxane/H₂O85 nih.gov
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O92General
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane (B91453)60 mdpi.com
Suzuki-Miyaura Coupling: Optimization and Mechanistic Insights

Ruthenium-Catalyzed Silylative Coupling and Subsequent Transformations

Ruthenium catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity and selectivity. In the context of stilbene synthesis, ruthenium-catalyzed reactions can be employed to generate key intermediates, such as stereodefined alkenylsilanes.

Ruthenium-catalyzed silylative coupling provides an efficient route to stereodefined alkenylsilanes. nih.gov These reactions often involve the coupling of alkynes or alkenes with organosilicon compounds. For instance, ruthenium catalysts can promote the C-H alkenylation of aroylsilanes with electron-deficient alkenes, leading to styrene (B11656) derivatives bearing an acylsilane group. researchgate.net While not directly producing styryl silanes, this demonstrates the capability of ruthenium to facilitate the formation of functionalized styrene precursors.

Once synthesized, alkenylsilanes can undergo desilylative cross-coupling reactions, which are conceptually similar to the Hiyama coupling. This transformation involves the palladium-catalyzed reaction of the alkenylsilane with an organic halide to form a new carbon-carbon bond, effectively replacing the silyl (B83357) group with an aryl or other organic moiety. This two-step sequence of silylative coupling followed by desilylative cross-coupling provides a versatile strategy for the synthesis of highly substituted and stereodefined stilbenes.

Halodesilylation offers another pathway to utilize alkenylsilanes as precursors for stilbene synthesis. This reaction involves the replacement of the silyl group on the vinyl carbon with a halogen atom, such as bromine or iodine. This transformation can be achieved using various electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting vinyl halides are valuable intermediates that can then participate in various cross-coupling reactions, including Suzuki, Stille, or Heck couplings, to afford the desired stilbene structure.

Transition-Metal-Free Synthesis Pathways

While transition-metal-catalyzed reactions are highly effective, the development of transition-metal-free synthetic methods is of growing interest due to the cost and potential toxicity of heavy metals. Several metal-free approaches for stilbene synthesis have been reported.

One such method involves the visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes, using an organophotoredox catalyst like eosin Y. rsc.org This reaction proceeds via a radical pathway and offers exclusive selectivity for the (E)-configuration of the resulting stilbenes. rsc.org Another approach is the phosphine-catalyzed homo-coupling of benzylic halides, which can provide trans-stilbenes in good yields. rsc.org These methods represent promising alternatives to traditional cross-coupling reactions for the synthesis of stilbenes and their derivatives.

The Chemistry of this compound: Advanced Synthetic Routes and Cyclization Strategies

The compound this compound, a halogenated derivative of stilbene, serves as a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable precursor for the construction of complex molecular architectures. This article explores advanced synthetic methodologies for this compound and its derivatives, with a particular focus on radical-mediated aromatic substitution and intricate cyclization reactions that unlock novel heterocyclic scaffolds.

The synthesis of this compound and its analogs can be achieved through various modern organic reactions. Among these, radical-mediated processes offer distinct advantages in terms of reaction conditions and functional group tolerance.

Homolytic Aromatic Substitution (HAS) Mechanisms

Homolytic Aromatic Substitution (HAS) provides a powerful tool for the formation of carbon-carbon bonds on aromatic rings. In the context of this compound synthesis, this typically involves the generation of an aryl radical which then adds to a suitable aromatic acceptor. While direct HAS reactions specifically detailing the synthesis of this compound are not extensively documented in readily available literature, the general mechanism provides a conceptual framework.

The process is initiated by the formation of a radical species. This radical then attacks the aromatic ring of a precursor, such as a substituted styrene, to form a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom rearomatizes the ring, yielding the substituted stilbene product. The regioselectivity of the substitution is governed by the stability of the radical intermediate and the electronic nature of the substituents on the aromatic ring.

Base-Promoted Radical Reactions (e.g., SRN1 Mechanism)

The SRN1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction that proceeds through radical and radical-anion intermediates. This pathway is particularly useful for the synthesis of highly substituted aromatic and heteroaromatic compounds. While specific applications to this compound are not widespread, the mechanism offers a viable synthetic route.

The SRN1 mechanism is initiated by the transfer of an electron to the aromatic substrate (e.g., a dihalobenzene) to form a radical anion. This radical anion then fragments, losing a halide ion to generate an aryl radical. This radical can then react with a nucleophile (e.g., a styrenic anion) to form a new radical anion. The final step involves the transfer of an electron from this new radical anion to another molecule of the starting aromatic substrate, propagating the chain and forming the desired product. The reaction is often promoted by a base and can be initiated photochemically or by solvated electrons in liquid ammonia.

Cyclization Reactions Involving this compound Scaffolds

The rigid backbone and reactive sites of this compound make it an excellent substrate for various cyclization reactions, leading to the formation of diverse heterocyclic and polycyclic systems.

Prins Cyclization for Substituted Dioxanes and Oxanes

The Prins cyclization is an acid-catalyzed reaction between an alkene and a carbonyl compound. This compound and its derivatives can participate in this reaction to form substituted 1,3-dioxanes and other oxacyclic structures.

For instance, the reaction of 4-bromo-4'-methoxystilbene with formaldehyde, catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2), can yield a substituted 1,3-dioxane (B1201747).

The choice of catalyst in a Prins cyclization can significantly influence the stereochemical outcome of the reaction. Chiral Lewis acids and Brønsted acids have been employed to achieve enantioselective and diastereoselective cyclizations. The catalyst can coordinate to the carbonyl oxygen, activating it for nucleophilic attack by the alkene and influencing the conformation of the transition state, thereby directing the stereochemistry of the newly formed stereocenters. While specific studies on catalyst-controlled stereoselective Prins cyclizations of this compound are limited, the principles established for other stilbenoid compounds are applicable.

The mechanism of the Prins cyclization is believed to proceed through the formation of a key carbenium ion intermediate. In the case of a stilbene derivative, the protonated or Lewis acid-activated carbonyl compound is attacked by the electron-rich double bond of the stilbene. This attack generates a stabilized benzylic carbenium ion. This intermediate can then be trapped by a second molecule of the carbonyl compound or another nucleophile present in the reaction mixture, leading to the formation of the cyclic product. The stability of this carbenium ion intermediate is a crucial factor in determining the feasibility and outcome of the reaction.

Reactant 1Reactant 2CatalystProduct
4-bromo-4'-methoxystilbeneFormaldehydeBF3·OEt2Substituted 1,3-dioxane

Intramolecular Cyclization Pathways

Beyond the Prins cyclization, this compound and its derivatives can undergo various other intramolecular cyclization reactions, often mediated by transition metals or photochemical activation. These reactions can lead to the formation of phenanthrenes, dihydrophenanthrenes, and other fused aromatic systems.

Photochemical cyclization, for example, is a well-established method for the synthesis of phenanthrenes from stilbenes. Upon irradiation with UV light, the cis-isomer of this compound can undergo an intramolecular 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. In the presence of an oxidizing agent, this intermediate is converted to the corresponding substituted phenanthrene.

Prins Cyclization for Substituted Dioxanes and Oxanes

Dehydrohalogenation Reactions for Stilbene Derivatives

Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a fundamental method for the synthesis of alkenes, including stilbene derivatives. wikipedia.org This transformation is typically achieved by treating an alkyl halide with a strong base, leading to the formation of a double bond. wikipedia.org In the context of stilbene synthesis, this often involves the removal of a hydrogen and a halogen atom from adjacent carbon atoms in a 1,2-dihalo-1,2-diphenylethane precursor or a related benzylic halide.

One-pot syntheses combining dehydrohalogenation with other reactions, such as the Heck olefination, have been developed to improve efficiency. In these methods, a styrene derivative is generated in situ via dehydrohalogenation of a suitable precursor and then immediately used in a subsequent palladium-catalyzed cross-coupling reaction to form the stilbene backbone. nih.govresearchgate.net

Vanadium-Indium Mediated Protocols

While dehydrohalogenation is a well-established method for alkene synthesis, the specific use of a combined vanadium-indium mediated protocol for the synthesis of this compound or its derivatives is not extensively documented in the reviewed scientific literature. However, the individual roles of these metals in related organic transformations are known.

Vanadium compounds, particularly vanadium haloperoxidases, are known to catalyze halogenation reactions, which are the reverse of dehydrohalogenation. nih.govacs.orgresearchgate.net These enzymes can catalyze the oxidation of halides in the presence of hydrogen peroxide to form hypohalous acids, which can then halogenate organic substrates. scispace.com Some vanadium complexes have been studied as catalysts for bromination reactions. scispace.com

Indium metal, on the other hand, is often employed in dehalogenation reactions. nih.govresearchgate.net It can mediate the reductive dehalogenation of a variety of haloaromatics, with the reactivity order being I > Br > Cl > F. nih.gov Indium-mediated dehalogenations have been carried out in various solvents, including environmentally friendly ionic liquids. nih.govresearchgate.net While indium is effective in removing halogen atoms, its application in a concerted dehydrohalogenation to form an alkene from a saturated precursor in a manner analogous to base-mediated elimination is not a primary application. Instead, it is more commonly used for reductive dehalogenation (replacement of a halogen with hydrogen) or in reductive elimination reactions of halohydrins to form olefins. acs.orgresearchgate.net

Given the distinct and somewhat opposing roles of vanadium (catalyzing halogenation) and indium (mediating dehalogenation) in these contexts, a synergistic "Vanadium-Indium Mediated Protocol" for the dehydrohalogenation synthesis of stilbene derivatives would represent a novel area of research.

Functionalization Strategies of this compound

The presence of a bromine atom on the stilbene framework makes this compound a versatile precursor for the synthesis of a wide array of derivatives. myskinrecipes.com The bromine atom can be readily substituted through various cross-coupling reactions, and the aromatic rings can be functionalized via electrophilic aromatic substitution.

Substitution Reactions at the Bromine Atom

The bromine atom in this compound is a valuable handle for introducing a diverse range of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. This compound can be coupled with various aryl or vinyl boronic acids to generate more complex stilbene analogues with extended conjugation. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Reactant 1Reactant 2CatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃1,1':2,1'-Biphenyl, 4-(2-phenylethenyl)-
This compound4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃KOH4-(4-Methoxystyryl)-1,1'-biphenyl
This compoundNaphthalene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃2-(4-Styrylphenyl)naphthalene

Heck Reaction: The Heck reaction couples an unsaturated halide (like this compound) with an alkene in the presence of a palladium catalyst and a base. This allows for the extension of the conjugated system by adding another vinyl group.

Reactant 1Reactant 2CatalystBaseProduct
This compoundStyrenePd(OAc)₂Et₃N1,4-Distyrylbenzene
This compoundn-Butyl acrylatePd(OAc)₂/P(o-tol)₃K₂CO₃Butyl 3-(4-styrylphenyl)acrylate
This compoundEthylene (B1197577)PdCl₂(PPh₃)₂NaOAc4-Vinylstilbene

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be coupled with various alkynes to produce alkynylstilbene derivatives, which are useful in materials science and as synthetic intermediates. The reaction is co-catalyzed by palladium and copper complexes.

Reactant 1Reactant 2CatalystCo-catalystBaseProduct
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N1-Phenyl-2-(4-styrylphenyl)acetylene
This compoundTrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NH4-((Trimethylsilyl)ethynyl)stilbene
This compound1-HexynePdCl₂(dppf)CuITBAF1-(4-Styrylphenyl)-1-hexyne

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. This compound can be reacted with a variety of primary and secondary amines to synthesize aminostilbene derivatives, which are important in medicinal chemistry and materials science.

Reactant 1Reactant 2CatalystLigandBaseProduct
This compoundAnilinePd₂(dba)₃BINAPNaOt-BuN-Phenyl-4-styrylaniline
This compoundMorpholinePd(OAc)₂XPhosK₃PO₄4-(4-Styrylphenyl)morpholine
This compoundBenzylaminePdCl₂(dppf)dppfCs₂CO₃N-Benzyl-4-styrylaniline

Cyanation: The bromine atom can be replaced by a cyano group to form 4-cyanostilbene. This is typically achieved using a palladium or copper catalyst with a cyanide source such as potassium cyanide, zinc cyanide, or potassium hexacyanoferrate(II).

Reactant 1Cyanide SourceCatalystSolventProduct
This compoundZn(CN)₂Pd(PPh₃)₄DMF4-Cyanostilbene
This compoundK₄[Fe(CN)₆]CuINMP4-Cyanostilbene
This compoundNaCNPd₂(dba)₃/dppfToluene4-Cyanostilbene

Introduction of Electron-Donating/Withdrawing Groups

Further functionalization of this compound can be achieved by introducing electron-donating or electron-withdrawing groups onto the aromatic rings through electrophilic aromatic substitution (EAS). makingmolecules.commasterorganicchemistry.com The existing substituents on the stilbene core (the styryl group and the bromine atom) will direct the position of the incoming electrophile. The styryl group is generally considered to be an ortho, para-directing and activating group, while the bromine atom is an ortho, para-directing but deactivating group. stmarys-ca.edu

Introduction of Electron-Withdrawing Groups:

Nitration: The introduction of a nitro group (-NO₂) is a common way to install a strong electron-withdrawing group. Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of isomers, with substitution occurring on the phenyl ring or the bromophenyl ring. stmarys-ca.edu The directing effects of the existing substituents will influence the regioselectivity.

Acylation (Friedel-Crafts Acylation): An acyl group (-COR) can be introduced using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces a keto functionality, which is a moderately deactivating group.

Formylation: A formyl group (-CHO) can be introduced through various methods, such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Gattermann-Koch reaction (using CO and HCl with a catalyst).

Introduction of Electron-Donating Groups:

Alkylation (Friedel-Crafts Alkylation): An alkyl group (-R) can be introduced using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation and carbocation rearrangements.

Halogenation: Further halogenation of this compound can introduce additional halogen atoms. For example, bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would lead to the formation of dibromostilbene isomers. While halogens are deactivating, they can be useful for subsequent cross-coupling reactions.

The precise conditions and resulting isomer distribution for these electrophilic aromatic substitution reactions on this compound would need to be determined experimentally, taking into account the interplay of the directing effects of the existing substituents.

Reaction TypeReagentsElectrophileExpected Group Introduced
NitrationHNO₃, H₂SO₄NO₂⁺-NO₂
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺-COR
Friedel-Crafts AlkylationRCl, AlCl₃R⁺-R
Halogenation (Bromination)Br₂, FeBr₃Br⁺-Br
Formylation (Vilsmeier-Haack)DMF, POCl₃[CHCl=N(CH₃)₂]⁺-CHO

Chemical Reactivity and Mechanistic Investigations of 4 Bromostilbene

Fundamental Reaction Pathways

The reactivity of 4-bromostilbene is characterized by two principal transformation types: stereoisomerization and oxidative addition. These pathways are dictated by the molecule's electronic structure, the nature of the substituents, and the surrounding environmental conditions.

Stereoisomerization Mechanisms (E/Z Interconversion)

The interconversion between the E (trans) and Z (cis) isomers of this compound is a well-documented photochemical process. researchgate.net This isomerization can be initiated by direct irradiation and proceeds through distinct excited-state mechanisms. The presence of the bromine atom at the para position significantly influences the efficiency and pathways of this isomerization compared to unsubstituted stilbene (B7821643). psu.edu

The general mechanism for stilbene photoisomerization can be depicted as involving twisting from the excited singlet or triplet state to a perpendicular intermediate, which then decays to the ground state of either the cis or trans isomer. acs.org For this compound, bromine substitution at the para-position markedly increases the efficiency of ¹S → ³T intersystem crossing. psu.eduscispace.com

Research has suggested the involvement of an upper excited triplet state (Tn) in the trans to cis photoisomerization of this compound. acs.orgcapes.gov.bracs.org This mechanism proposes that upon excitation, the molecule can access a higher triplet state from which isomerization occurs without a significant activation barrier on the trans side of the potential energy surface. acs.orgcdnsciencepub.com This pathway is distinct from isomerization occurring from the lowest triplet state (T₁), which may involve a thermally activated step. cdnsciencepub.com The non-resonant two-photon (NRTP) excitation of trans-4-bromostilbene has been shown to selectively induce cis-trans isomerization, a process linked to the triplet states of the molecule. oup.com

The solvent environment plays a critical role in the stereoisomerization of this compound. Solvent polarity and viscosity can significantly affect the rates and quantum yields of the isomerization process. researchgate.net

Viscosity: Increasing the viscosity of the medium can hinder the twisting motion required for isomerization. cdnsciencepub.com This effect can alter the balance between the singlet and triplet pathways. In highly viscous solvents, the twisting of the molecule is decreased, which can lead to an increased population of the lowest triplet state. cdnsciencepub.comresearchgate.net However, the quantum yield of fluorescence for trans-4-bromostilbene has been observed to be independent of viscosity, suggesting that intersystem crossing precedes the viscosity-dependent twisting step in the triplet manifold. researchgate.net

Polarity: The polarity of the solvent can influence the energy levels of the excited states and the stability of any charge-transfer states that may be involved. For stilbene derivatives with donor-acceptor groups, the dependence of the isomerization quantum yield on solvent polarity is particularly strong. researchgate.netresearchgate.net

Temperature: Temperature can affect the rate of thermally activated processes involved in isomerization. researchgate.net For this compound, a temperature-dependent fluorescence quantum yield has been noted, indicating that fluorescence and isomerization are coupled processes that are influenced by temperature, particularly in viscous solvents. researchgate.netresearchgate.net

Interactive Data Table: Solvent Effects on Isomerization

ParameterEffect on this compound IsomerizationResearch Finding
Viscosity Hinders molecular twisting, can increase triplet state population. cdnsciencepub.comresearchgate.netThe quantum yield of fluorescence does not change with viscosity, suggesting intersystem crossing occurs before the viscosity-dependent twisting step. researchgate.net
Polarity Influences excited state energy levels and stability of charge-transfer states. The nature of substituents and solvent environment significantly affect absorption and emission spectra.
Temperature Affects rates of thermally activated steps in the isomerization process. researchgate.netA temperature-dependent fluorescence quantum yield is observed, indicating coupling between fluorescence and isomerization. researchgate.netresearchgate.net

Oxidative Addition Reactions

This compound can undergo oxidative addition reactions, particularly with transition metal complexes. This type of reaction involves the cleavage of the carbon-bromine bond and the formation of new bonds between the metal and the stilbene fragment.

The reaction of E-α-bromostilbene with sodium pentacarbonylrhenate (Na[Re(CO)₅]) in THF provides a clear example of a radical-chain mechanism for oxidative addition. researchgate.netrsc.org This reaction is noteworthy because it results in a formal oxidative addition product, which is unusual for an 18-electron metal carbonyl anion. rsc.org

The proposed mechanism involves the following key steps: researchgate.netrsc.orgresearchgate.net

Initiation: The reaction is initiated by an electron transfer to α-bromostilbene, generating a radical anion. This can be induced by light or a chemical source of solvated electrons. researchgate.netrsc.org

Propagation:

The radical anion eliminates a bromide ion to form a vinyl radical.

This vinyl radical couples with the [Re(CO)₅]⁻ anion.

The resulting 19-electron radical-anion undergoes CO dissociation.

The subsequent species abstracts a bromine atom from another molecule of α-bromostilbene, propagating the chain.

Evidence supporting this radical-chain mechanism includes the stimulation of the reaction by visible light and its inhibition by radical traps. researchgate.netresearchgate.net The stereoconvergence observed, where both E- and Z-α-bromostilbene yield the same product, further points to the involvement of radical intermediates. researchgate.netrsc.org When this radical pathway is inhibited, a slower, polar halogenophilic reaction becomes dominant. rsc.orgresearchgate.net

Halogenophilic Reactions

Halogenophilic reactions represent a pathway where a nucleophile attacks the halogen atom in a molecule. In the context of this compound, this type of reaction has been observed, particularly in processes involving organometallic reagents. For instance, in borylation reactions using silylborane compounds and an alkoxide base, a proposed mechanism involves the halogenophilic attack of a silyl (B83357) anion on the bromine atom of the substrate. rsc.org This initial step is crucial for the subsequent substitution.

A slow halogenophilic reaction pathway has also been identified in the reaction of α-bromostilbene with the anion [Re(CO)5]− when radical-chain processes are inhibited. nih.govresearchgate.net This alternative mechanism leads to the formation of Z and E-isomers of an acylrhenate, highlighting that the reactivity of the C-Br bond can be directed through different pathways depending on the reaction conditions and the nature of the reacting species. nih.gov

Carbon-Carbon Bond Formation Reactions

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its bromine atom, which facilitates numerous carbon-carbon bond-forming reactions. These transformations are essential for constructing more complex molecular architectures. Prominent among these are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. ambeed.comrsc.org

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a widely used method for creating C-C bonds with this compound. ambeed.comresearchgate.net Similarly, the Heck reaction allows for the coupling of this compound with alkenes, and the Sonogashira reaction facilitates its coupling with terminal alkynes, providing access to a diverse range of conjugated systems. ambeed.comsemanticscholar.org

Cross-Coupling Reaction Dynamics and Kinetics

The kinetics of cross-coupling reactions involving this compound are significantly influenced by the electronic properties of the coupling partners. In Suzuki-Miyaura reactions, the reactivity of arylboronic acids varies based on their substituents. A study plotting the relative reactivity of substituted arylboronic acids against the Hammett sigma (σ) constant revealed that electron-donating groups on the boronic acid enhance the reaction rate. scielo.br This results in a negative rho (ρ) value of -0.71, indicating a buildup of positive charge in the transition state at the boron-bearing carbon. researchgate.netscielo.br

Competitive experiments have been instrumental in elucidating the nature of the reactive boron species. Comparisons between arylboronic acids, arylboronate esters, and arylborate salts suggest that the base used in the reaction (e.g., KOH) first reacts with the boronic acid or its ester to form a more nucleophilic arylborate species. researchgate.netscielo.br This borate (B1201080) is the active participant in the transmetalation step with the palladium catalyst. researchgate.netscielo.br While reactions with boronic acids and their esters require a base, arylborate salts can undergo coupling in a base-free protocol. researchgate.netscielo.br

Electron Transfer Processes in Reactivity

Beyond traditional two-electron polar mechanisms, the reactivity of this compound can also be governed by electron transfer processes, leading to radical intermediates. A notable example is the selective homolytic fission of the carbon-bromine bond induced by non-resonant two-photon (NRTP) excitation in a 1,4-dioxane (B91453) solution. oup.com This method contrasts sharply with single-photon (SP) excitation, which predominantly causes cis-trans isomerization. The NRTP-induced C-Br bond cleavage selectively produces unsubstituted trans-stilbene (B89595), suggesting the involvement of a biradical-like excited state. oup.com

Radical-chain mechanisms have also been proposed for reactions with certain transition metal complexes. The reaction of E-α-bromostilbene with Na[Re(CO)5] proceeds via a radical-chain oxidative addition. nih.govresearchgate.net This process involves the generation of a vinylic radical, its coupling with the rhenium complex, and subsequent bromine atom abstraction from another molecule of bromostilbene. nih.gov Furthermore, some transition-metal-free coupling reactions are understood to proceed through a single-electron transfer (SET) from a base-ligand complex to the aryl halide, generating a key aryl radical intermediate. acs.org In these reactions, (E)-4-bromostilbene can show higher reactivity than expected based on its electrophilicity, which is consistent with an SRN1-type mechanism where lower reduction potentials lead to higher reactivity. acs.org

Catalytic Reactivity and Catalyst Design Principles

The catalytic conversion of this compound is dominated by transition metal-catalyzed cross-coupling reactions, which provide efficient and selective pathways for forming new bonds. The design of the catalyst system, including the choice of metal, ligands, and additives, is critical for controlling the reaction's outcome and efficiency. Palladium complexes are the most extensively used catalysts, but systems based on ruthenium and other metals have also been developed for specific transformations. rsc.orgresearchgate.net

Palladium-Catalyzed Processes: Ligand and Base Effects

Palladium-catalyzed reactions are the cornerstone of this compound's application in synthesis. In Suzuki-Miyaura reactions, a typical catalyst system consists of a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃). researchgate.netscielo.br The base is a crucial component of the catalytic cycle, with potassium hydroxide (B78521) (KOH) being commonly used. researchgate.netscielo.br Its primary role is to activate the organoboron reagent by converting it into a more reactive tetracoordinate borate species, which then undergoes transmetalation with the palladium center. researchgate.netresearchgate.net

In Sonogashira couplings of this compound with terminal alkynes, catalyst systems often involve a palladium source and a copper(I) co-catalyst (e.g., CuI). semanticscholar.org Research has shown that these reactions can be performed with extremely low concentrations of palladium, even in parts-per-million (ppm) amounts, while still achieving high turnover numbers (TON). semanticscholar.org The choice of ligand and base remains important in these systems to ensure efficient catalytic turnover. semanticscholar.org

Ruthenium and Other Transition Metal Catalysis

While palladium holds a central role, other transition metals, particularly ruthenium, have been employed to catalyze unique reactions of stilbene derivatives. Ruthenium-hydride complexes, such as [Ru(H)(Cl)(CO)(PPh₃)₃] and [RuHCl(CO)(PCy₃)₂], are effective and selective catalysts for the silylative coupling of styrenes with vinylsilanes. rsc.orgresearchgate.net This reaction can be part of a one-pot sequence where the resulting (E)-styrylsilane intermediate undergoes further transformation. rsc.org For example, a 1,3,5,7-tetramethyl-1,3,5,7-tetra-(E)-4-bromostyrylcyclotetrasiloxane, synthesized via ruthenium-catalyzed silylative coupling, can then be efficiently coupled with aryl iodides using a palladium(0) catalyst to yield substituted 4-bromostilbenes. researchgate.netresearchgate.net

Ruthenium carbene complexes, known as Grubbs catalysts, are used for olefin metathesis reactions. mdpi.com Furthermore, complexes of other metals like cobalt and rhenium have been studied. Cobalt complexes have been investigated for cross-coupling reactions, although in some cases, similar reactivity was observed even in the absence of the cobalt species, suggesting a more complex mechanism might be at play. acs.org Rhenium carbonyl anions react with α-bromostilbene through a radical-chain mechanism, demonstrating a pathway distinct from the more common palladium-catalyzed processes. nih.gov

Influence of Substituents on Reaction Selectivity and Rate

The reactivity of this compound, and the stilbene framework in general, is significantly influenced by the electronic nature and position of substituents on its aromatic rings or on its reaction partners. These substituents can dictate the rate of reaction and the stereochemical outcome (selectivity), particularly in widely used synthetic methodologies like palladium-catalyzed cross-coupling reactions and reductive couplings.

In the Suzuki cross-coupling reaction of (E)-4-bromostilbene with various arylboronic acids, the electronic properties of the substituents on the boronic acid play a crucial role in determining the reaction rate. A study monitoring the competitive reaction of different para-substituted arylboronic acids with (E)-4-bromostilbene found that electron-donating groups on the arylboronic acid enhance the reaction rate. nih.govcenmed.com The correlation of relative reactivity with the Hammett substituent constant (σ) yielded a negative ρ value of –0.71, confirming that electron-rich arylboronic acids are more reactive in this coupling. cenmed.comuni.lu

Table 1: Relative Reactivity of Arylboronic Acids in Suzuki Coupling with (E)-4-Bromostilbene This table illustrates the effect of para-substituents on the reactivity of arylboronic acids in a Suzuki cross-coupling reaction with (E)-4-bromostilbene. Electron-donating groups (EDG) increase the reactivity.

Arylboronic Acid Partner Substituent's Electronic Effect Relative Reactivity Trend
4-Methoxyphenylboronic Acid Strong Electron-Donating Highest
4-Methylphenylboronic Acid Electron-Donating Higher than Phenylboronic Acid
Phenylboronic Acid Neutral Baseline

Substituent effects are also critical in controlling the E/Z stereoselectivity of the stilbene double bond during its synthesis. In a MesP(TMS)Li-promoted reductive coupling of two different benzaldehydes, the electronic nature of substituents on both aldehyde partners governs the isomeric ratio of the resulting stilbene product. alfa-chemistry.com When an electron-deficient benzaldehyde (B42025) (e.g., 4-bromobenzaldehyde) is used as the first coupling partner (aldehyde A), the reaction is highly selective for the E-isomer, producing it exclusively. alfa-chemistry.comsigmaaldrich.com Conversely, as the electron-donating character of the substituent on aldehyde A increases, the selectivity is compromised, and a higher proportion of the Z-isomer is formed. alfa-chemistry.com The position of the substituent is also a determining factor; ortho-substituents on the second aldehyde partner (aldehyde B) tend to have a Z-directing effect. sigmaaldrich.com

In transition-metal-free coupling reactions proceeding via a single-electron transfer (SET) mechanism, the inherent electronic properties of this compound influence its reactivity. In a competitive reaction, (E)-4-bromostilbene demonstrated higher reactivity than 4-bromo-(trifluoromethyl)-benzene. fishersci.at This outcome is attributed to the lower reduction potential of (E)-4-bromostilbene, which is consistent with an SRN1 (substitution nucleophilic radical) mechanism where the rate is influenced by the ease of forming a radical anion intermediate. fishersci.at

Intermediate Characterization in Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound relies heavily on the characterization of transient intermediates. Various analytical techniques and experimental designs have been employed to identify these fleeting species, providing insight into the reaction pathways.

Electrospray ionization mass spectrometry (ESI-MS) has been a powerful tool for identifying intermediates in the palladium-catalyzed Suzuki cross-coupling reaction of (E)-4-bromostilbene. cenmed.comatamankimya.com These studies support a mechanism where the base (e.g., KOH) first reacts with the organoboron reagent (arylboronic acid or ester) to form a more nucleophilic tetracoordinate arylborate species. cenmed.com This borate intermediate is considered the active species that undergoes transmetallation with the palladium catalyst. cenmed.com ESI-MS analysis of the reaction mixture has also identified the formation of intermediate dimeric boron species, such as a mixed borate-boronate dimer. cenmed.com

In the context of acid-catalyzed reactions, the formation of carbocation intermediates has been proposed. During the reaction of this compound with paraformaldehyde in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂), the formation of cyclic 1,3-dioxane (B1201747) products is explained by a Prins-type mechanism. tcichemicals.comontosight.ai This mechanism involves the generation of a carbenium ion intermediate on the stilbene backbone, which is then trapped by another molecule of stilbene or formaldehyde. ontosight.ai The regiochemistry of the final products provides indirect evidence for the formation and structure of this carbocation intermediate. ontosight.ai

Radical and radical-anion intermediates have been identified in other transformations. For instance, the reaction of α-bromostilbene with the sodium pentacarbonylrhenate(I) anion, Na[Re(CO)₅], is proposed to proceed through a radical-chain mechanism. americanelements.comwikidata.org This pathway involves the initial formation of a vinyl radical (Vin•) after the α-bromostilbene radical-anion eliminates a bromide ion. wikidata.org The vinyl radical then couples with the rhenium carbonyl anion to form a 19-electron radical-anion intermediate, which is a key species in the chain propagation sequence. americanelements.comwikidata.org Similarly, certain transition-metal-free coupling reactions of (E)-4-bromostilbene are believed to proceed via an SRN1 mechanism, which is characterized by the formation of a radical anion intermediate through a single-electron transfer (SET) process. fishersci.at

Advanced Spectroscopic and Characterization Techniques for 4 Bromostilbene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-bromostilbene in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and coupling constants of the proton signals are characteristic of their specific electronic environments.

For trans-4-bromostilbene, the olefinic protons typically appear as doublets in the ¹H NMR spectrum due to coupling with each other. Research has identified these signals at approximately δ 7.04 ppm and δ 7.10 ppm, both with a coupling constant (³JHH) of 16 Hz, which is characteristic of a trans configuration. rsc.org Another study reports similar olefinic proton signals for 1-bromo-4-styrylbenzene at δ 6.94 ppm (d, J = 16.3 Hz, 1H) and δ 7.01 ppm (d, J = 16.4 Hz, 1H), confirming the trans geometry. rsc.orgrsc.org The aromatic protons resonate in the range of δ 7.29 to δ 7.54 ppm as a series of multiplets. rsc.org In contrast, the cis isomer would show olefinic protons at a higher field (upfield shift), typically around 6.4–6.5 ppm. rsc.org

Table 1: ¹H NMR Data for trans-4-Bromostilbene

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Olefinic 7.04 Doublet 16
Olefinic 7.10 Doublet 16

Note: Data sourced from studies in CDCl₃ solvent. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.

In the ¹³C NMR spectrum of trans-4-bromostilbene, the carbon atoms of the brominated aromatic ring resonate in the region of δ 120–130 ppm. More specific assignments indicate signals at δ 121.6, 126.9, 127.6, 128.2, 128.3, 129.0, 129.7, 132.0, 136.5, and 137.2 ppm in CDCl₃. amazonaws.com The olefinic carbons are also clearly distinguishable within the spectrum. The presence of the bromine atom causes a downfield shift for the carbon to which it is attached due to its electronegativity and deshielding effect.

Table 2: ¹³C NMR Data for trans-4-Bromostilbene

Carbon Type Chemical Shift (δ, ppm)
C-Br 121.6

Note: Data is a compilation from available sources in CDCl₃. amazonaws.com

COSY spectra establish correlations between coupled protons, for instance, confirming the connectivity between the two olefinic protons and their coupling to adjacent aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton shifts.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, including the connection of the phenyl rings to the vinyl bridge and the position of the bromine substituent.

Studies have utilized these 2D NMR experiments to confirm the regiochemistry and stereochemistry of products derived from this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, this technique is particularly informative about the π-conjugated system and its photophysical properties.

The UV-Vis spectrum of this compound is characterized by strong absorption bands resulting from π → π* electronic transitions within the conjugated stilbene (B7821643) core. rsc.org The electronic spectra of stilbenes are generally sensitive to their configuration and any substituents on the aromatic rings. rsc.org

For trans-4-bromostilbene in dichloromethane, an intense primary absorption band is observed at approximately 317 nm. rsc.org This absorption maximum can shift depending on the solvent and the presence of other functional groups. For instance, the introduction of a Pt(II) acetylide moiety causes a significant red shift in the absorption maximum to 376 nm. rsc.org The position of these absorption bands is influenced by the extent of π-conjugation; increased conjugation generally leads to a bathochromic (red) shift. rsc.org The UV spectrum of stilbene derivatives typically shows two main features: a lower energy A-band and a higher energy B-band, both of which are blue-shifted in the cis isomer compared to the trans isomer. rsc.org

Table 3: UV-Vis Absorption Data for this compound

Isomer Solvent λmax (nm) Transition

Note: Data compiled from available research. rsc.org

Substituted stilbenes, including this compound derivatives, can exhibit complex photophysical behaviors such as dual fluorescence and the formation of charge-transfer (CT) states upon photoexcitation. Dual fluorescence arises when a molecule can emit from two different excited states, often a locally excited (LE) state and an intramolecular charge transfer (ICT) state.

In derivatives of this compound with electron-donating groups, such as 4-dimethylamino-4′-bromostilbene, the excited state has significant charge-transfer character. researchgate.net The nature of the solvent plays a critical role in these phenomena. In polar solvents, the charge-transfer state can be stabilized, leading to a red-shifted emission and often a decrease in fluorescence quantum yield as non-radiative decay pathways, such as twisting around the central double bond, become more accessible. researchgate.netpsu.edu This twisting can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive. psu.edu The study of time-resolved emission spectra (TRES) for such molecules in various solvents reveals a shift in the emission maximum in the initial picoseconds after excitation, indicative of solvent relaxation around the excited state dipole moment and structural rearrangements. researchgate.net

Photoisomerization Monitoring via UV-Vis Changes

The photoisomerization of this compound, the process by which ultraviolet (UV) light induces a structural change between its trans and cis isomers, can be effectively monitored using UV-Vis spectroscopy. This technique measures the absorbance of light at different wavelengths. The trans and cis isomers of this compound have distinct absorption spectra, allowing for the observation of their interconversion.

The electronic spectra of stilbenes are sensitive to their geometric configuration. rsc.org The trans isomer of this compound typically exhibits a primary absorption band in the range of 317–325 nm in dichloromethane, which is attributed to a π → π* electronic transition. rsc.orgrsc.org This absorption is red-shifted compared to unsubstituted stilbene due to the presence of the bromine atom. psu.edu

Upon irradiation with UV light, the absorbance of the trans isomer decreases while new absorption bands corresponding to the cis isomer appear at different wavelengths. rsc.org This change allows for the real-time tracking of the isomerization process. For instance, studies on platinum acetylide complexes containing stilbene-like ligands, including those derived from this compound, have shown that UV photolysis leads to trans-to-cis photoisomerization, which is observable through changes in the UV-visible absorption spectrum. psu.edu

The efficiency of this photoisomerization can be influenced by factors such as the solvent and the presence of substituents. In p-bromostilbene, an unactivated process contributes significantly to the isomerization yield, highlighting the effect of the bromine atom on the deactivation pathways of the photoexcited molecule. aip.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of this compound, obtained from a Wittig reaction of benzyltriphenylphosphonium (B107652) chloride and p-bromobenzaldehyde, displays several characteristic peaks. chegg.com The presence of aromatic rings is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. A peak observed around 1575 cm⁻¹ can be attributed to the aromatic C=C stretching. chegg.com

The olefinic C=C bond of the stilbene backbone also gives rise to a characteristic absorption band. For the trans isomer, a strong out-of-plane C-H bending vibration of the trans-alkene is expected around 963 cm⁻¹. chegg.com The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

By monitoring the IR spectrum during a synthesis, one can track the progress of the reaction. For example, in the Wittig synthesis of this compound, the disappearance of the carbonyl (C=O) stretching peak from the starting material, p-bromobenzaldehyde (typically around 1700 cm⁻¹), and the appearance of the characteristic peaks for the product would indicate the reaction has proceeded. chegg.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for determining the molecular weight and elemental composition of compounds, as well as for elucidating their structure.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

For this compound, GC-MS analysis can confirm its molecular weight and provide structural information through its fragmentation pattern. The National Institute of Standards and Technology (NIST) mass spectrometry data center contains reference spectra for this compound. For example, one entry shows a spectrum with a top peak at a mass-to-charge ratio (m/z) of 178, a second highest at 179, and a third at 258. nih.gov Another entry lists the top peak at m/z 178, with the second and third highest at m/z 258 and 260, respectively. nih.gov The peaks at m/z 258 and 260 correspond to the molecular ions containing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). GC-MS is also used to monitor reaction progress and product purity in syntheses involving this compound. rsc.orgscielo.br

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large, non-volatile, and thermally labile molecules, including reaction intermediates in solution. scielo.brresearchgate.net ESI-MS has been employed to study the mechanisms of reactions involving this compound, such as the Suzuki cross-coupling reaction. scielo.brresearchgate.net

In these studies, ESI-MS can detect and identify transient intermediates that are present in the reaction mixture. For example, in the palladium-catalyzed Suzuki reaction of (E)-bromostilbene, ESI-MS in the negative ion mode was used to detect boron-containing species, providing insights into the transmetalation step of the catalytic cycle. scielo.brresearchgate.net Similarly, in copper-catalyzed C-O cross-coupling reactions, ESI-MS has been used to observe copper-containing intermediates, helping to elucidate the reaction mechanism. rsc.org The ability to observe these short-lived species provides direct evidence for proposed reaction pathways. uvic.ca

X-ray Diffraction Crystallography for Solid-State Structure

For this compound and its derivatives, single-crystal XRD has been used to confirm their molecular structure and stereochemistry. For instance, the crystal structure of 4-dimethylamino-4'-bromostilbene revealed that the two benzene (B151609) rings are inclined to each other, with a dihedral angle of 50.5(3)° between their mean planes. nih.gov In another study on a platinum(II) complex containing a stilbene spacer, XRD analysis confirmed the trans arrangement of the two phenyl rings about the ethylene (B1197577) C=C bond, with the two phenyl planes being coplanar. rsc.orgrsc.org This detailed structural information is crucial for understanding the relationship between molecular structure and material properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for separating isomers and assessing the purity of compounds.

HPLC can be effectively used to separate the trans and cis isomers of this compound. The separation is typically achieved using a reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water. The different isomers will have different retention times on the column due to their differing polarities and shapes, allowing for their separation and individual quantification.

This technique is also invaluable for monitoring the progress of reactions that produce this compound, allowing for the determination of product purity and the presence of any side products or unreacted starting materials. rsc.orgnih.gov Chiral HPLC can be employed for the separation of enantiomers of more complex, chiral stilbene derivatives. jopir.in

Photophysical and Photochemical Properties of 4 Bromostilbene

Photoexcitation Processes and Excited State Dynamics

Upon excitation with UV light, 4-bromostilbene transitions to an electronically excited singlet state (S₁), from which several competing relaxation pathways can occur. The presence of the heavy bromine atom notably enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet manifold to the triplet manifold (T₁). researchgate.netresearchgate.net This distinguishes its behavior from unsubstituted stilbene (B7821643).

The lifetimes of the excited states are crucial determinants of the photochemical outcomes. For stilbene derivatives, these lifetimes can be very short. In the case of platinum(II) acetylide complexes containing a 4-ethynylstilbene (4-ES) unit, which is structurally related to this compound, transient absorption studies have identified a short-lived transient attributed to the stilbene-localized triplet state (³t*). psu.edu This transient decays rapidly, with a lifetime of approximately 40-60 ns at ambient temperature in fluid solution, a process believed to involve rotation around the central carbon-carbon double bond. psu.edu Oxygen quenching experiments on stilbenes have suggested a twisted geometry for the triplet states. researchgate.netscispace.com

The efficiency of different photochemical and photophysical processes is quantified by their quantum yields. For this compound, the quantum yield of fluorescence (ΦF) is considerable and, notably, temperature-dependent. researchgate.netresearchgate.netresearchgate.net In contrast, the quantum yield of the trans → cis photoisomerization (Φt→c) is reported to be independent of temperature. researchgate.netscispace.com This lack of temperature dependence for isomerization is a key feature that separates this compound from unsubstituted stilbene, where the isomerization yield decreases upon cooling. researchgate.net The bromine substitution at the para-position is known to significantly increase the efficiency of intersystem crossing from the first excited singlet state to the triplet state. researchgate.netscispace.com

ParameterValue/ObservationSolvent/ConditionsReference
Fluorescence Quantum Yield (ΦF) Considerable and temperature-dependentVaries researchgate.netresearchgate.net
trans → cis Isomerization Quantum Yield (Φt→c) Temperature-independentVaries researchgate.netscispace.com
Intersystem Crossing (S₁ → T₁) Efficiency markedly increased by para-bromo substitution--- researchgate.netscispace.com

Photoisomerization Pathways and Efficiencies

Photoisomerization, the light-induced conversion between E (trans) and Z (cis) isomers, is a hallmark reaction of stilbenes. This process is fundamental to applications such as molecular switches.

The photoisomerization of this compound proceeds through a mixed singlet-triplet pathway. Upon single-photon excitation, the molecule can isomerize via either the excited singlet state or the triplet state. oup.com The heavy bromine atom's enhancement of spin-orbit coupling makes the triplet pathway more significant compared to unsubstituted stilbene. researchgate.netresearchgate.net Some studies have proposed that the trans-to-cis photoisomerization may occur via an upper excited triplet state that does not involve an activation barrier. cdnsciencepub.comacs.org The quantum yield for the cis-to-trans photoisomerization (Φc→t) for stilbenes investigated in one study was found to not change with solvent or temperature. researchgate.net For certain norbornene-fused stilbene derivatives, the E → Z photoisomerization can be initiated by direct photolysis, allowing for orthogonal control of isomerization using light and acid catalysts. nih.gov

A distinguishing characteristic of this compound is the temperature independence of its trans → cis photoisomerization quantum yield (Φt→c). researchgate.netscispace.com This contrasts sharply with stilbene and its derivatives with substituents that cause only limited spin-orbit coupling (like -OCH₃ or -F), where Φt→c decreases as the temperature is lowered, indicating a thermally activated process. researchgate.net The lack of a temperature effect for this compound suggests that any energy barrier for intersystem crossing is negligible. researchgate.net It is concluded that intersystem crossing precedes the viscosity-dependent step of the isomerization process. researchgate.netresearchgate.netresearchgate.netresearchgate.net However, the fluorescence quantum yield (ΦF) does show a temperature dependence. researchgate.netresearchgate.net

Photodissociation and Bond Fission

Under specific excitation conditions, this compound can undergo cleavage of its carbon-bromine (C-Br) bond. Research has shown a dramatic difference in reaction pathways depending on the mode of excitation. oup.com

Conventional single-photon (SP) UV excitation of trans-4-bromostilbene predominantly leads to trans-cis isomerization. oup.com Prolonged irradiation under these conditions may result in intramolecular cyclization to form 3-bromophenanthrene (B1266452). oup.com The triplet state populated via this single-photon pathway does not appear to cause C-Br bond photodissociation. oup.com

In stark contrast, non-resonant two-photon (NRTP) excitation with high-intensity pulsed laser light (e.g., 532 nm) induces a highly selective homolytic fission of the carbon-bromine bond. oup.com This process yields unsubstituted trans-stilbene (B89595) as the main product. oup.com The efficiency of this bond cleavage shows a square dependence on the laser intensity, confirming its two-photon nature. oup.com This selective bond fission suggests a different excited state, possibly with a nonionic biradicaloid character, is accessed via two-photon absorption compared to the states populated by single-photon excitation. oup.com

Selective Carbon-Bromine Bond Fission via Non-Resonant Two-Photon Excitation

A significant finding in the photochemistry of this compound is the selective homolytic cleavage of the carbon-bromine (C-Br) bond when subjected to non-resonant two-photon (NRTP) excitation. oup.comoup.com In a 1,4-dioxane (B91453) solution, NRTP excitation of trans-4-bromostilbene leads to the formation of unsubstituted trans-stilbene as the primary product, indicating a clean C-Br bond fission. oup.com The efficiency of this bond cleavage has been shown to be proportional to nearly the square of the light intensity, a characteristic feature of a two-photon process. oup.com This selective photoreaction is noteworthy because it diverges dramatically from the outcomes of conventional single-photon excitation. oup.comoup.com The mechanism is proposed to involve a two-photon allowed excited state with a biradical character, which facilitates the homolytic C-Br bond fission. oup.com

Contrasting Single-Photon and Multi-Photon Excitation Outcomes

The photochemical behavior of this compound under single-photon (SP) excitation presents a stark contrast to the results of NRTP excitation. oup.com With SP excitation, the predominant reaction is trans-cis isomerization. oup.comoup.com For instance, irradiation of a 1,4-dioxane solution of trans-4-bromostilbene with 266 nm pulsed light results in the formation of cis-4-bromostilbene, 3-bromophenanthrene (from intramolecular cyclization upon prolonged irradiation), and only a minor amount of trans-stilbene. oup.com

Furthermore, excitation into the triplet state of this compound, achieved by irradiating with 514 nm light, leads exclusively to cis-trans isomerization without any C-Br bond photodissociation. oup.com This indicates that the triplet state is primarily involved in the isomerization pathway and not in bond cleavage. oup.com

The distinct outcomes between SP and NRTP excitation highlight how different excited states of the molecule can be accessed, leading to divergent chemical pathways. While SP excitation primarily populates states that favor isomerization, NRTP excitation accesses a different excited state that selectively promotes C-Br bond fission. oup.comresearchgate.netresearchgate.net

Fluorescence and Phosphorescence Behavior

The emission properties of this compound, including fluorescence and phosphorescence, are sensitive to its physical state, temperature, and concentration. These characteristics provide insight into the excited-state dynamics and the competing deactivation pathways available to the molecule.

Temperature-Dependent Fluorescence Quantum Yields

The fluorescence quantum yield of trans-4-bromostilbene is notably dependent on temperature. researchgate.netresearchgate.net In low-viscosity solvents, the fluorescence quantum yield increases as the temperature decreases. researchgate.netcaltech.edu This behavior is attributed to the presence of a thermally activated internal conversion process that competes with fluorescence. cdnsciencepub.com As the temperature is lowered, this non-radiative decay pathway, which is often associated with torsional motion or twisting around the central double bond, becomes less efficient, thereby increasing the probability of fluorescence. psu.edu In rigid media, such as a methylcyclohexane (B89554) glass at 77 K, non-radiative decay is further hindered, leading to dramatic increases in fluorescence quantum yields, in some cases approaching unity. psu.edu

The following table displays the fluorescence quantum yields (Φf) of a stilbene-based triarylamine containing a this compound moiety in different solvents at room temperature and in a methylcyclohexane glass at 77 K.

SolventTemperatureΦf
Cyclohexane293 K0.25
Acetonitrile (B52724)293 K0.02
Isopropanol293 K0.08
Methylcyclohexane77 K0.85

Table based on data for a related derivative, illustrating the general principle of temperature and solvent effects. psu.edu

Phosphorescence Characteristics at Low Temperatures

At low temperatures, typically in a glassy solvent matrix like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at 77 K, this compound exhibits phosphorescence. psu.edu This emission originates from the lowest triplet excited state (T1). The presence of the heavy bromine atom facilitates intersystem crossing from the first excited singlet state (S1) to the triplet manifold, a process that is often less efficient in unsubstituted stilbene. researchgate.net The phosphorescence spectrum of trans-stilbene itself is known to be strong at low temperatures. psu.edu For platinum acetylide complexes containing 4-ethynylstilbene ligands, which are structurally related to this compound, strong phosphorescence is observed at low temperatures, which is very similar to that of trans-stilbene. psu.edu This phosphorescence is quenched at temperatures above the glass-to-fluid transition of the solvent, as non-radiative decay pathways involving rotation around the C=C bond become accessible. psu.edu

Self-Quenching Mechanisms

At higher concentrations, the fluorescence of stilbene derivatives can be subject to self-quenching. This phenomenon can occur through the formation of non-fluorescent aggregates or dimers. However, studies on some platinum(II) di- and poly-ynes incorporating stilbene spacers have shown that the low emission intensity is an inherent feature of the molecule rather than a result of concentration-dependent self-quenching. rsc.orgrsc.org In these specific cases, decreasing the concentration did not lead to an increase in emission intensity, suggesting that intramolecular processes, such as a high density of accessible vibrational states, are the primary drivers of the low quantum yield. rsc.org

Influence of Molecular Environment on Photophysics

The photophysical properties of this compound are significantly modulated by its surrounding molecular environment, including the polarity and viscosity of the solvent. researchgate.net The excited state of stilbene derivatives can have a substantial dipole moment, making them sensitive to the polarity of the solvent. researchgate.netresearchgate.net This interaction can lead to a shift in the emission spectra, known as a Stokes shift, as the solvent molecules reorient around the excited fluorophore. researchgate.netunina.it

For example, studies on 4-dimethylamino-4′-bromostilbene have shown a decrease in fluorescence lifetimes in polar solvents. researchgate.net The viscosity of the solvent also plays a crucial role. researchgate.netresearchgate.net In highly viscous or rigid environments, such as glassy solvents at low temperatures, the torsional motions that lead to non-radiative decay and photoisomerization are restricted. psu.eduresearchgate.netresearchgate.net This restriction of molecular movement leads to an increase in the fluorescence quantum yield. psu.edupsu.edu The quantum yield of trans → cis photoisomerization for stilbene and its derivatives, including this compound, has been observed to decrease with increasing solvent viscosity. researchgate.net However, the fluorescence quantum yield of trans-4-bromostilbene itself does not appear to change with viscosity, suggesting that intersystem crossing to the triplet state precedes the viscosity-dependent step in the photoisomerization process. researchgate.netresearchgate.net

Solvent Polarity Effects

The polarity of the solvent environment plays a crucial role in modulating the photophysical and photochemical pathways of this compound and its derivatives. The excited state properties, including fluorescence and photoisomerization, are highly dependent on the nature of the solvent. For many stilbene derivatives, particularly those with donor-acceptor substituents, the fluorescence quantum yield and the rate of trans→cis isomerization show a strong dependence on solvent polarity. researchgate.netresearchgate.net

In the case of this compound, it is grouped with derivatives where the fluorescence quantum yield (Φf) is considerable and temperature-dependent. researchgate.netresearchgate.netresearchgate.net However, unlike donor-acceptor substituted stilbenes, the quantum yield of trans→cis photoisomerization (Φt→c) for compounds like this compound does not change significantly with temperature in low-viscosity solvents. researchgate.netresearchgate.net This suggests that the deactivation pathways are less sensitive to solvent-stabilization of charge-transfer states compared to push-pull stilbenes. researchgate.net

The isomerization of this compound can proceed through both singlet and triplet pathways, and the solvent environment can influence the balance between these mechanisms. The presence of the bromine atom, a heavy atom, is known to enhance intersystem crossing (ISC) from the singlet excited state to the triplet state. researchgate.net Azulene quenching experiments have confirmed that para-bromine substitution in stilbene significantly increases the efficiency of 1S → T intersystem crossing. researchgate.net It has been suggested that upon direct photoexcitation of trans-4-bromostilbene, approximately 35% of the excited singlets undergo intersystem crossing to the triplet state. scribd.com

Table 1: Solvent Effects on Photochemical Yields of a Related Stilbene Derivative (trans-4-hydroxy-4'-nitrostilbene), illustrating typical polarity influences. researchgate.net

Confinement within Nano-containers and Supramolecular Assemblies

The photochemistry of stilbene and its derivatives is profoundly influenced by the local environment, which can alter or even block the photoisomerization process in the excited state. researchgate.net When this compound is encapsulated within nano-containers or incorporated into supramolecular assemblies, its conformational freedom is restricted, leading to significant changes in its photophysical properties.

For instance, the fluorescence of trans-stilbene is typically weak in solution due to efficient trans-to-cis isomerization, which acts as a major non-radiative decay channel. researchgate.net However, when confined within environments that restrict this torsional motion, such as self-assembled capsules, fluorescence can be enhanced. researchgate.net The snug fit inside a nano-container can distort the ground-state geometry of the stilbene guest, and the degree of this distortion affects its fluorescence. For example, trans-stilbene encapsulated in a snug, self-assembled dimeric capsule exhibited fluorescence quenching due to ground-state geometry distortion. researchgate.net In contrast, when the capsule was elongated, allowing the guest to adopt a more planar conformation, fluorescence returned. researchgate.net

This principle applies to this compound as well. By controlling the conformation through confinement, it is possible to modulate its fluorescence output. The restriction of intramolecular rotation within a confined space reduces non-radiative decay pathways, thereby favoring radiative decay (fluorescence). The specific interactions between the guest molecule and the host container, such as electrostatic and stacking interactions, are crucial in determining the final geometry and resulting photophysical behavior. researchgate.net

Electronic Structure and Excited State Characterization

The electronic structure of this compound is characterized by a π-conjugated system extending across the two phenyl rings and the central ethylene (B1197577) bridge. The absorption spectrum is dominated by an intense π → π* transition. rsc.org For trans-4-bromostilbene, this primary absorption band is observed around 317–325 nm in dichloromethane. rsc.orgrsc.org

Upon excitation, the molecule is promoted to an electronically excited state. The deactivation pathways from this state are complex and include fluorescence, intersystem crossing to the triplet manifold, and photoisomerization. researchgate.net The excited state has a significantly different electronic distribution compared to the ground state. Computational studies on stilbene indicate that the first excited singlet state (S1) is ionic in nature, resulting from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

A key feature of this compound's photochemistry is the possibility of selective bond cleavage under specific excitation conditions. While single-photon UV excitation predominantly leads to trans-cis isomerization, non-resonant two-photon (NRTP) excitation with high-intensity laser pulses can induce a different reaction pathway. oup.com Specifically, NRTP excitation of trans-4-bromostilbene in a 1,4-dioxane solution results in a highly selective homolytic fission of the carbon-bromine bond, producing unsubstituted trans-stilbene as the main product. oup.com This dramatic change in reactivity suggests that the two-photon allowed excited state has a different nature, possibly biradical, compared to the one accessed via single-photon absorption. oup.com The formation of the unsubstituted stilbene was found to be proportional to the square of the laser light intensity, confirming the two-photon nature of the process. oup.com

Table 2: Spectroscopic and Photochemical Reaction Data for this compound.

Theoretical and Computational Studies of 4 Bromostilbene

Quantum Chemical Calculations

Quantum chemical calculations have proven to be a powerful tool for understanding the fundamental characteristics of 4-bromostilbene. These methods allow for the prediction of molecular properties and the elucidation of electronic structures, offering a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used computational methods for studying medium-sized organic molecules like this compound due to their favorable balance of accuracy and computational cost.

Computational models using DFT can predict key electronic properties relevant to optoelectronic applications. For example, by using functionals like B3LYP with a basis set such as 6-311+G(d,p), researchers can model the HOMO-LUMO gap, which correlates with experimental UV-Vis data, and generate electron density maps to understand the inductive effects of the bromine atom on the aromatic rings. The accuracy of these predictions can be validated against experimental data, such as crystallographic information and redox potentials.

Table 1: Predicted Spectroscopic Data for this compound and Related Compounds

Compound Method Predicted Property Value Reference
This compound TD-DFT Absorption Maximum (π → π*) ~317–325 nm rsc.orgrsc.org
Platinum(II) di-yne with stilbene (B7821643) core (trans) TD-DFT Excitation Energies Calculated rsc.org

DFT calculations are instrumental in elucidating the electronic structure of this compound. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, a computational study suggested a lower LUMO energy for this compound, which has implications for its reactivity in certain coupling reactions. u-tokyo.ac.jp

Furthermore, DFT is used to optimize the ground-state geometries of both trans- and cis-isomers of stilbene derivatives, providing structural parameters that are often in close agreement with experimental data from X-ray crystallography. rsc.org These optimized structures are crucial for subsequent calculations, such as determining the energy differences between isomers. rsc.org

While DFT methods are popular, ab initio calculations, which are based on first principles without empirical parameterization, provide another layer of theoretical investigation. Methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have been applied to stilbene and its derivatives to study their ground and excited states. researchgate.nethuji.ac.il

For stilbene, the parent compound of this compound, ab initio calculations have been essential in resolving the ordering of low-lying excited states, a topic of some debate. researchgate.net These high-level calculations can provide benchmark data against which the results from more computationally efficient methods like TD-DFT can be compared. researchgate.net Studies on styrene (B11656), a related structural motif, have shown that while CIS (Configuration Interaction Singles) methods alone may not correctly order excited states, the inclusion of electron correlation through methods like MP2 can rectify this. huji.ac.il Computational studies have also estimated the rotational energy barrier around the central C-C bond in the bromostilbene radical to be approximately 27.1 kJ/mol. dtic.mil

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in unraveling the complex mechanisms of reactions involving this compound. By mapping out potential energy surfaces, identifying intermediates, and calculating energy barriers, these theoretical studies provide a dynamic picture of the reaction pathways.

A key aspect of mechanistic studies is the identification of transition states and the calculation of the associated energy barriers. This information is vital for understanding reaction kinetics and selectivity. For instance, in the context of reductive dehalogenation, computational methods have been used to estimate the energy barriers for C-C bond rotation in intermediate radicals, such as the bromostilbene radical. dtic.mildtic.mil These barriers can then be used to calculate the rate constants for conformational changes, which may compete with other reaction steps. dtic.mil

Computational studies have also been applied to understand the mechanism of cross-coupling reactions. For example, in base-promoted homolytic aromatic substitution reactions, a proposed mechanism involves the generation of an aryl radical from the aryl halide. acs.org In a competitive reaction between (E)-4-bromostilbene and 4-bromo-(trifluoromethyl)-benzene, the higher reactivity of the former was consistent with an SRN1 mechanism, where aryl halides with lower reduction potentials react faster. acs.org This observation is supported by the lower LUMO energy calculated for this compound. u-tokyo.ac.jp

In the Prins reaction of bromostilbene with paraformaldehyde, computational methods can help to elucidate the stereochemistry of the products by analyzing putative intermediates, such as chiral carbenium ions, and the subsequent cyclization pathways leading to the observed 1,3-dioxanes. rsc.org

The study of reaction mechanisms often involves comparing different possible pathways. For instance, in the Suzuki cross-coupling reaction, DFT studies and mass spectrometry investigations have been used to support the "boronate pathway" over the "oxo-palladium pathway" by observing boronate species as intermediates. researchgate.net

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 5374623
4,4'-Dibromostilbene 5354964
Stilbene 5281897
Azobenzene 7039
4-Bromo-4'-nitrostilbene 12051667
3,5-Dimethoxy-2',4'-dinitrostilbene Not available
Paraformaldehyde 8827
Boron trifluoride diethyl etherate 8464
4-Bromo-(trifluoromethyl)-benzene 11762
Phenylboronic acid 643997
Phenylboronic pinacol (B44631) ester 57973
(E)-4-bromostilbene 5374623
4-bromobenzaldehyde 7780
4-bromo benzyltriphenylphosphonium (B107652) iodide Not available
t-butyllithium 6106
methylstilbene 1549117
4-Nitrostilbene 637803
4-iodoanisole 7935
4,7-diphenyl-1,10-phenanthroline 67098
Styrene 7501
Benzene (B151609) 241
Phenanthrene 995
4-dimethylamino-4'-nitrostilbene 637563
1-bromo-4-styrylbenzene 5374623

Conformational Analysis and Rotational Barriers of Radical Intermediates

Computational studies have been employed to investigate the radical intermediates of bromostilbene, which are crucial in understanding reaction mechanisms such as reductive dehalogenation. The barrier for rotation about the central carbon-carbon bond in the bromostilbene radical has been estimated to be 27.1 kJ/mol. dtic.mil This value is instrumental in calculating the rate constant for C-C bond rotation, which is estimated to be around 10⁸ s⁻¹. dtic.mil This rotational energy barrier was determined by calculating the energy difference between the stable "Z-like" rotamer and the more stable of the two eclipsed conformations. dtic.mil

These computational estimates are in good agreement with assumptions made in other studies, where a rotational barrier of 25 kJ/mol was used for the bromostilbene radical, based on the experimental value for butane. dtic.mildtic.mil The lifetime of an intermediate bromoalkyl rotational conformer, before it undergoes C-C bond rotation, was estimated to be at least 10⁻⁸ seconds based on this barrier height. dtic.mildtic.mil

Furthermore, computational calculations suggest a significant energy difference of about 31 kJ/mol between the most stable E-like and Z-like rotamers of the bromostilbene radical. dtic.mildtic.mil This energy difference implies that at rotational equilibrium, the E-like rotamer is far more abundant, outnumbering the Z-like rotamer by a factor of nearly 300,000 to 1. dtic.mil Even when considering a potential error margin of ± 8 kJ/mol in the computed energies, the Z-like rotamers would constitute less than 0.001% of the bromostilbene radicals at equilibrium. dtic.mil

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. While specific MD simulation studies focusing exclusively on this compound are not detailed in the provided research, the methodology is widely applied to understand the behavior of similar and more complex molecular systems. mdpi.com

Generally, MD simulations for a molecule like this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with a solvent like water, to mimic experimental conditions. The system is neutralized by adding ions. mdpi.com

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable interactions. This is typically done using methods like steepest descent and conjugate gradient algorithms. mdpi.com

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state. mdpi.com

Production Run: The simulation is run for an extended period (nanoseconds or longer), during which the trajectory (positions, velocities, and energies) of all atoms is saved at regular intervals. mdpi.com

From these trajectories, various dynamic properties can be analyzed, such as conformational changes, solvent effects, and the flexibility of different parts of the molecule. For instance, in studies of other molecules, MD simulations have been used to calculate the root-mean-square fluctuation (RMSF) of atoms, which indicates the flexibility of different regions of the molecule. mdpi.com Such simulations could provide atomistic insights into the solvent reorganization effects around this compound.

Addressing Discrepancies Between Computational and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. Discrepancies can arise from approximations in the computational methods or limitations in the experimental setup.

Error Analysis in Computational Models

The accuracy of computational predictions is highly dependent on the chosen theoretical model, which includes the method (e.g., DFT, MP2) and the basis set.

Key sources of error in computational models include:

Methodological Approximations: Hybrid density functional theory (DFT) methods like CAM-B3LYP and M062X, which include long-range corrections, often perform better than pure functionals for systems with push-pull characteristics, providing results that align more closely with MP2 calculations and experimental data.

Basis Set Limitations: The choice of basis set must balance computational cost with accuracy. For instance, DFT calculations using a B3LYP/6-311+G(d,p) basis set can be used to model HOMO-LUMO gaps, which can then be correlated with experimental UV-Vis data for validation. Insufficient basis sets can lead to inaccurate geometric and electronic property predictions.

Environmental Effects: Gas-phase calculations may not accurately represent the behavior of molecules in solution or the solid state. The use of a polarizable continuum model (PCM) can help to describe the influence of a solvent. rsc.org For interactions with surfaces, dispersion corrections (like DFT-D3) are often crucial for obtaining accurate adsorption energies. acs.org

A systematic approach to quantify uncertainties is to use an ensemble of different computational methods to evaluate the sensitivity of the simulation results to the underlying potential. acs.org

Strategies for Experimental Validation

Experimental validation is essential to confirm the accuracy of computational predictions.

Common strategies for validation include:

Spectroscopic Comparison: Computational results, such as NMR chemical shifts or UV-Vis absorption maxima, can be directly compared with experimental spectra. For example, the comparison of experimental and theoretical NMR spectra has been used to confirm molecular structures. rsc.org

Crystallographic Data: X-ray crystallography provides precise data on molecular geometry in the solid state, which can be used to validate DFT-optimized geometries.

Reaction Outcomes: In mechanistic studies, computational predictions about reaction pathways or the relative reactivity of different substrates can be tested through controlled experiments. For example, a competition experiment between this compound and 4-bromobenzotrifluoride (B150022) was used to support a proposed reaction mechanism over an alternative. u-tokyo.ac.jp

Cross-Validation with Different Techniques: Discrepancies can be addressed by repeating measurements with alternative experimental methods. For photophysical studies, techniques such as steady-state and time-resolved spectroscopy are used to track excited-state dynamics and can be compared against computational models.

Engaging in collaboration with experimentalists, such as crystallographers or spectroscopists, during the research process is a key strategy for resolving discrepancies and ensuring the robustness of the computational findings.

Applications of 4 Bromostilbene in Advanced Materials Science

Polymer Chemistry and Material Engineering

4-Bromostilbene serves as a critical building block in the synthesis of novel polymers, contributing to their structural framework and enhancing their physical properties.

This compound functions as a monomer or a precursor to monomers in various polymerization reactions. Its reactive bromine atom and the stilbene (B7821643) core allow for its incorporation into polymer chains through several synthetic routes. One prominent method is the Suzuki–Miyaura coupling polymerization. For instance, tetraalkoxy-substituted this compound-4′-boronic acid has been used in catalyst-transfer condensation polymerization to create novel polymers. researchgate.netdntb.gov.uaresearchgate.net This approach demonstrates the utility of this compound derivatives in constructing well-defined polymer architectures.

Furthermore, this compound is used as a ligand precursor in the synthesis of organometallic polymers, such as platinum(II) poly-ynes. rsc.org In these materials, the stilbene unit is integrated into the polymer backbone, influencing the electronic and photophysical properties of the final material. rsc.orgrsc.org The compound can also be chemically modified to create active chromophores that are then polymerized, sometimes with other monomers, to form copolymers with specific functions. google.compsu.edu

The incorporation of the this compound moiety into polymer structures can significantly improve the material's properties. The rigid stilbene unit contributes to the structural integrity of the polymer chain, which can lead to enhanced thermal stability and mechanical strength. Research has demonstrated that polymers synthesized using stilbene derivatives exhibit good thermal stability. researchgate.net

Additionally, modifying stilbene-based molecules with bulky groups, a strategy applicable to this compound derivatives, has been shown to produce materials with high glass transition temperatures (Tg). psu.edu This enhancement hinders crystallization and improves the morphological stability of the material, which is crucial for applications requiring amorphous thin films, such as in molecular electronics. psu.edu

Organic Optoelectronic Materials

The conjugated π-system of the stilbene backbone gives this compound and its derivatives interesting optical and electronic properties, making them suitable for use in organic optoelectronics.

Stilbene-based molecular complexes are recognized for their potential as nonlinear optical (NLO) materials. nih.govresearchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. This behavior is critical for technologies such as frequency conversion and optical switching. Stilbene derivatives, particularly those with donor-acceptor structures, are designed to maximize these effects. acs.org

Second Harmonic Generation is an NLO process where two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. For this to occur efficiently, materials must often crystallize in a non-centrosymmetric structure. Research into highly polar stilbene derivatives has been conducted with the aim of producing new materials for SHG. acs.org In one study, a specific non-centrosymmetric polymorph of a nitrostilbene derivative demonstrated NLO activity for SHG that was over 32 times greater than that of the standard reference material, urea. acs.org

Two-Photon Absorption is a nonlinear optical process where a molecule absorbs two photons simultaneously, transitioning to an excited state that would typically be reached by absorbing a single photon of higher energy. researchgate.net This phenomenon is advantageous for applications like 3D imaging and data storage because it allows for greater penetration depth of light into a material and high spatial resolution. researchgate.netacs.org

Research has shown that trans-4-bromostilbene undergoes selective carbon-bromine bond fission upon non-resonant two-photon (NRTP) excitation, a different photochemical pathway than the cis-trans isomerization that predominates under single-photon excitation. oup.com This highlights the ability of TPA to access different excited states and induce unique chemical reactions.

When a molecule returns to the ground state from a two-photon-excited state by emitting a photon, the process is known as two-photon excited fluorescence (TPEF) or up-converted fluorescence. The emitted light has a shorter wavelength (higher energy) than the excitation light. A derivative, trans-4-diethylamino-4′-bromostilbene (DEABS), has been shown to be an effective blue light emitter via this process. researchgate.netresearchgate.net It exhibits strong TPEF, emitting blue light when excited by a laser in the near-infrared spectrum. researchgate.net

Two-Photon Excited Fluorescence (TPEF) of trans-4-diethylamino-4′-bromostilbene (DEABS)
PropertyValueReference
Excitation Wavelength700 nm researchgate.net
Emission Wavelength440 nm (Blue Fluorescence) researchgate.net
ProcessTwo-Photon Absorption followed by Up-converted Fluorescence researchgate.netresearchgate.net

Organic Photovoltaics (OPV)

While direct application of this compound itself in mainstream organic photovoltaics is not extensively documented, its role as a π-conjugated system is fundamental to the materials used in this field. psu.edu π-conjugated materials are essential for applications like organic light-emitting diodes (OLEDs) and photovoltaic devices. psu.edu The core stilbene structure within this compound provides a basis for creating more complex molecules for OPV applications.

Derivatives of stilbene are explored for their potential in OPVs. For instance, the introduction of donor-acceptor groups to the stilbene framework, such as in 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), creates a "push-pull" system. acs.org This structure is crucial for facilitating intramolecular charge transfer (ICT) upon photoexcitation, a key process in the generation of photocurrent in solar cells. The large triplet population that can be generated in some stilbene derivatives may be exploited to produce long-lived excitons, which are beneficial for photovoltaic and optoelectronic applications. acs.org The synthesis of complex organometallic systems, such as platinum acetylides containing stilbene ligands, is another avenue of research aimed at understanding the structure and reactivity of excited states in materials for potential use in photovoltaic devices. psu.edu

Light-Emitting Materials

This compound and its derivatives are significant in the field of light-emitting materials due to their fluorescent properties. researchgate.net The fluorescence of stilbenes is highly dependent on their molecular structure and environment. This compound itself is noted to have a considerable, temperature-dependent fluorescence quantum yield. researchgate.net

Research has focused on modifying the this compound structure to tune its emission properties. A notable example is trans-4-diethylamino-4′-bromostilbene (DEABS), an asymmetrical stilbene derivative. DEABS exhibits strong two-photon excited fluorescence (TPEF), emitting blue light at 440 nm when pumped with a 700 nm laser. researchgate.net This up-converted fluorescence is a valuable property for applications like two-photon laser scanning fluorescence microscopy. researchgate.net The development of such novel fluorophores with efficient TPEF is a key area of research. researchgate.net

Furthermore, the incorporation of this compound into more complex structures, like polymers, can lead to materials with unique luminescent characteristics. Sterically crowded, semi-rigid copolymers containing stilbene units can exhibit strong blue fluorescence in organic solvents due to "through-space" π-π interactions between the phenyl rings of the stilbene and other parts of the polymer chain. researchgate.net

Compound Excitation Type Emission Wavelength Key Feature
trans-4-diethylamino-4′-bromostilbene (DEABS)Two-Photon Excitation (700 nm)440 nm (Blue)Strong up-converted fluorescence. researchgate.net
Stilbene-containing copolymersSingle-Photon ExcitationBlue regionFluorescence from "through-space" π-π interactions. researchgate.net

Photoresponsive Materials and Molecular Switches

The ability of stilbene and its derivatives to undergo reversible trans-cis photoisomerization upon irradiation with light makes them archetypal photochromic molecules, ideal for use as molecular switches. researchgate.netrsc.org This intramolecular switching capability is a striking feature of stilbene photochemistry. researchgate.net The process involves a change in molecular geometry from the linear trans isomer to the bent cis isomer when exposed to UV light, with the reverse process often achievable with visible light or heat. researchgate.net

This compound serves as a reference and a building block in the design of sophisticated molecular switches. For example, platinum(II) di-yne and poly-yne complexes incorporating stilbene ligands have been synthesized and their photoisomerization properties studied. rsc.org These organometallic species undergo topology-dependent reversible trans-to-cis photoisomerization. rsc.org The incorporation of the Pt(II)-acetylide framework significantly alters the photophysical properties compared to the parent this compound. A notable red shift in the absorption maximum is observed, which is attributed to the extended conjugation length. rsc.org

The local environment can effectively alter or even hinder the photoisomerization process, a property that can be harnessed in designing smart materials. researchgate.net This sensitivity allows for the development of systems where the switching behavior can be controlled by external stimuli beyond light.

System Switching Mechanism Key Observation
Stilbene Scaffoldtrans-cis IsomerizationReversible change in molecular geometry upon light irradiation. researchgate.netrsc.org
Pt(II) di-yne complex with stilbene ligand (2M)trans-cis IsomerizationAbsorption max (λmax) at 376 nm, a significant red shift from this compound (λmax = 317 nm). rsc.org
Pt(II) poly-yne with stilbene ligand (1P)trans-cis IsomerizationAbsorption max (λmax) shifted further into the visible region at 418 nm. rsc.org

Fluorescent Whitening Agents and Dyes

Stilbene derivatives are a cornerstone of the fluorescent whitening agent (FWA) industry, also known as optical brighteners. researchgate.netgoogle.com These compounds function by absorbing light in the near-ultraviolet range and re-emitting it in the blue portion of the visible spectrum, resulting in a whiter appearance for materials like textiles, paper, and detergents. researchgate.netgoogle.com

The most commercially important FWAs are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid. google.com While this compound is not directly used as an FWA, its stilbene core is the fundamental fluorophore. This compound can be used as an organic synthesis intermediate for creating more complex dye molecules. chembk.com Research into new fluorescent dyes often involves modifying the stilbene backbone. For instance, introducing substituents at the 3,3′-positions of the stilbene rings in 4,4′-bis(2-benzoxazolyl)stilbene (BBS) can improve solubility and luminescent properties, overcoming some drawbacks of the parent BBS molecule. mdpi.com The electronic properties imparted by substituents like the bromo group in this compound are crucial for tuning the absorption and emission characteristics of the final dye molecule.

Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, this compound serves as a valuable scaffold for building larger, functional molecular architectures. Macrocycles derived from stilbene are widely investigated for their conformational characteristics and their potential in host-guest systems, which have applications in molecular recognition and the construction of drug-delivery systems. nih.govrsc.org

A new synthetic approach utilizes this compound to create asymmetrical cyclic compounds. nih.govrsc.org In reactions catalyzed by boron trifluoride diethyl etherate, this compound can react with paraformaldehyde to yield substituted 1,3-dioxanes. nih.govrsc.org The nature of the substituents on the stilbene scaffold significantly influences the reaction's course and product yields. nih.gov These macrocyclic structures create defined cavities that can encapsulate guest molecules, a fundamental concept in host-guest chemistry. The ability to control the conformation of the stilbene unit within these assemblies, for example through photoisomerization, can allow for the dynamic control of guest binding and release, leading to the development of responsive supramolecular systems. researchgate.netresearchgate.net The intermolecular [2+2] dimerization of stilbene-like molecules under visible light, catalyzed by Ru(II)-bipyridine complexes, is another strategy to construct cyclobutane-based host-guest systems. acs.org

Reactant(s) Catalyst Product Type Application Area
This compound, ParaformaldehydeBoron trifluoride diethyl etherateAsymmetrical 1,3-dioxanesHost-Guest Systems, Molecular Recognition. nih.govrsc.org
4-bromo-4′-methoxystilbene, ParaformaldehydeBoron trifluoride diethyl etherate1,3-dioxane (B1201747) and OxaneHost-Guest Systems. nih.gov

Applications of 4 Bromostilbene in Medicinal Chemistry and Biological Systems Research

Biological Activities and Mechanism of Action Studies

The biological effects of 4-bromostilbene are attributed to its ability to interact with and modulate various cellular targets and pathways. The presence of the bromine atom can affect its reactivity and interactions with biological molecules.

This compound has been utilized as a molecular probe in biochemical assays to investigate enzyme activities and protein-protein interactions. Its structure allows it to interact with specific enzymes, potentially leading to their inhibition or modulation, which is a key area of investigation in cancer research. While detailed studies on its specific enzyme targets are ongoing, related brominated compounds have been shown to inhibit enzymes such as acetylcholinesterase, suggesting a potential mechanism for its bioactivity.

Research indicates that this compound can interfere with fundamental cellular processes, particularly those critical for cancer cell survival and proliferation. One of the key disruptive actions observed is the arrest of the cell cycle at the G2/M phase. researchgate.net This interruption of the cell division process is a critical mechanism for inhibiting the growth of rapidly dividing cells, such as those found in tumors.

A significant aspect of this compound's mechanism of action involves its ability to modulate intracellular signaling pathways that regulate cell proliferation and programmed cell death (apoptosis). It has been observed to influence key pathways like the MAPK pathway, which is crucial for cell growth and differentiation. Furthermore, this compound can promote apoptosis by downregulating the expression of proteins that normally inhibit this process, such as the X-linked inhibitor of apoptosis protein (XIAP) and Cyclin D1.

Anticancer Potential

The ability of this compound to induce apoptosis and disrupt cellular processes has led to investigations into its potential as an anticancer agent.

In vitro studies have demonstrated the pro-apoptotic effects of this compound in various cancer cell lines. It has shown promise in inducing programmed cell death in bladder and colon cancer cells. A specific study highlighted that treatment with 60 µM of this compound led to the inhibition of XIAP expression, thereby inducing apoptosis in T24T bladder cancer cells. The cytotoxic effects of similar halogenated aromatic compounds against breast cancer (MCF-7) and leukemia (U-937) cell lines have also been reported, further supporting the potential of this class of compounds in cancer therapy.

Table 1: In Vitro Anticancer Activity of this compound and Related Compounds

CompoundCell LineEffectMechanism
This compoundT24T Bladder CancerInduces apoptosisInhibition of XIAP expression.
This compoundBladder and Colon CancerInduces apoptosisDownregulation of anti-apoptotic proteins.
Halogenated Aromatic Compounds (Similar Structures)MCF-7 (Breast Cancer)Cytotoxic effectsInduction of apoptosis.
Halogenated Aromatic Compounds (Similar Structures)U-937 (Leukemia)Cytotoxic effectsCell cycle arrest.

The anticancer potential of this compound observed in cell cultures has been further evaluated in animal models. In vivo studies using xenograft mouse models have provided evidence of its ability to reduce tumor growth. One notable study showed a significant reduction in tumor mass in mice following treatment, indicating that this compound can exert substantial anticancer effects in a living organism.

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeFinding
Xenograft MiceBladder CancerSignificant reduction in tumor mass.

Inhibition of Specific Protein Expression (e.g., XIAP)

One of the notable biological activities of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the expression of specific proteins. Research has demonstrated that this compound can target the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a key regulator of apoptosis and is often overexpressed in tumor cells, contributing to their survival and resistance to treatment. mdpi.com

A study focusing on bladder cancer cells revealed that treatment with 60 µM of this compound led to the inhibition of XIAP expression. This action, in turn, induced apoptosis in the cancer cells. The significance of this finding was further underscored in in-vivo studies, where xenograft mouse models treated with 150 mg/kg of this compound for six weeks showed a significant reduction in tumor mass.

The mechanism by which XIAP inhibits apoptosis involves its BIR (Baculoviral IAP Repeat) domains. The BIR3 domain, for instance, binds to and inhibits caspase-9, an initiator caspase in the apoptotic pathway. mdpi.comacs.org The BIR2 domain and the linker region preceding it are crucial for blocking the activity of effector caspases like caspase-3. aacrjournals.org Small molecules that mimic the natural XIAP inhibitor, Smac, are being developed to bind to the BIR domains of XIAP and disrupt its anti-apoptotic function. acs.orgrcsb.org Structure-activity relationship (SAR) studies on XIAP inhibitors have shown that specific chemical features are essential for effective binding and inhibition. aacrjournals.orgrcsb.orgnih.gov While the precise binding mode of this compound to XIAP is still under investigation, its ability to suppress XIAP expression highlights its potential as a pro-apoptotic agent in cancer therapy.

Anti-inflammatory Properties

Beyond its anti-cancer potential, this compound and its derivatives have demonstrated noteworthy anti-inflammatory properties, suggesting their utility in treating inflammatory conditions such as psoriasis and rheumatoid arthritis. google.comgoogleapis.com

Suppression of Inflammatory Mediators (e.g., Interleukin-1β)

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators. Research has shown that it can effectively reduce the levels of Interleukin-1β (IL-1β), a potent inflammatory cytokine that plays a central role in various inflammatory diseases. By inhibiting mediators like IL-1β, this compound can help to mitigate the inflammatory cascade. The suppression of IL-1β by certain compounds has been shown to occur at the transcriptional level. nih.govnih.gov

Evaluation in Animal Models of Inflammation

The anti-inflammatory effects of this compound have been validated in animal models. In a rat model of inflammation, administration of this compound led to a reduction in IL-1β levels, providing evidence for its potential therapeutic application in chronic inflammatory diseases. This positions this compound as a promising candidate for further investigation and development as an anti-inflammatory agent.

Role as a Biochemical Probe

In addition to its direct therapeutic potential, this compound serves as a valuable biochemical probe in scientific research. Its ability to interact with and modulate the activity of various enzymes and proteins makes it a useful tool for studying cellular processes. In cancer research, it can be employed to disrupt protein interactions and probe enzyme activities, helping to elucidate the complex signaling pathways involved in cancer progression. The bromine atom in its structure also makes it a candidate for use in photochemical studies and as a building block for more complex molecules.

Halogen Bonding Interactions in Biological Contexts

The presence of a bromine atom in the this compound structure is not merely a structural feature but also a key determinant of its biological activity. The bromine atom can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom. nih.gov

These halogen bonds, though weaker than covalent bonds, can significantly influence the molecule's reactivity and its interactions with biological macromolecules like proteins and nucleic acids. nih.gov In the context of a biological system, the ability of this compound to form halogen bonds can enhance its binding affinity and specificity for its molecular targets, thereby contributing to its observed biological effects. For instance, halogen bonding has been shown to be a crucial stabilizing interaction in the structure of certain DNA and protein complexes. nih.gov Computational studies have also highlighted the importance of halogen bonds in the interaction of halogenated compounds with biological surfaces. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of stilbene (B7821643) derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the stilbene scaffold, such as the introduction of a bromine atom, affect their pharmacological properties.

For this compound and its analogs, SAR studies help to elucidate the chemical features necessary for their anti-cancer and anti-inflammatory activities. For example, the position and nature of substituents on the phenyl rings can significantly impact the compound's ability to inhibit specific enzymes or interact with target proteins. The vinyl group of styrene (B11656), a structural component of stilbene, has also been a subject of SAR studies to understand its chemical and biochemical properties. chemicalbook.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify more potent and selective compounds for various therapeutic targets. aacrjournals.orgrcsb.orgnih.gov This iterative process of design, synthesis, and biological testing is fundamental to the development of new and improved therapeutic agents based on the stilbene framework.

Emerging Research Directions and Future Perspectives for 4 Bromostilbene

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of 4-bromostilbene, a key intermediate in the creation of more complex molecules, is undergoing a shift towards more sustainable and environmentally friendly methods. Traditional methods often rely on reactions like the Wittig or Heck reactions, which can involve harsh reagents and produce significant waste. rsc.org Current research focuses on developing greener alternatives that minimize environmental impact while maintaining high efficiency.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS). For instance, the reaction between 4-bromoiodobenzene and styrene (B11656) to form this compound can be achieved under microwave irradiation using palladium acetate (B1210297) as a catalyst, significantly reducing reaction times to just 4-8 minutes. researchgate.net This method highlights the potential of microwave technology to drive reactions more efficiently and with less energy consumption compared to conventional heating. researchgate.net

Another avenue of exploration is the development of transition-metal-free coupling reactions. These methods aim to eliminate the need for expensive and potentially toxic heavy metal catalysts like palladium. While still in early stages for the specific synthesis of this compound, the broader field is seeing advancements in using alternative catalytic systems or even catalyst-free methods under specific conditions. acs.org

The principles of green chemistry are also being applied to optimize existing synthetic routes. This includes the use of more environmentally benign solvents, such as water or ethanol-water mixtures, and designing processes with higher atom economy to reduce waste. researchgate.net For example, the Suzuki coupling reaction, a common method for creating carbon-carbon bonds, is being adapted to use aqueous media. researchgate.net

Exploration of New Catalytic Systems for Transformations

The transformation of this compound into other valuable compounds heavily relies on catalytic systems, and ongoing research is dedicated to discovering and optimizing these catalysts for improved performance and sustainability.

Palladium-Based Catalysts: Palladium catalysts remain a cornerstone for reactions involving this compound, particularly in cross-coupling reactions like the Heck and Suzuki reactions. uliege.beresearchgate.net Research is focused on developing more robust and efficient palladium catalysts. This includes the use of palladium pincer complexes and palladium(II) supported on materials like hydrotalcite, which can be reused, adding to the sustainability of the process. uliege.be Ligand-free palladium systems and the in-situ generation of colloidal palladium(0) are also being investigated to simplify reaction conditions and reduce costs. uliege.be

Heterogeneous Catalysis: A significant trend is the shift towards heterogeneous catalysts. These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling, reducing waste and cost. researchgate.net Palladium-on-carbon (Pd/C) is a well-established heterogeneous catalyst used in "one-pot" syntheses that combine a Heck coupling reaction with a subsequent hydrogenation. researchgate.net More advanced heterogeneous systems include palladium immobilized on N-heterocyclic carbene-functionalized MIL-101(Cr), a type of metal-organic framework (MOF), which has shown high efficiency in the synthesis of stilbene (B7821643) derivatives. rsc.org

Transition-Metal-Free Systems: While palladium is highly effective, the development of transition-metal-free catalytic systems is a major goal to enhance the sustainability of chemical synthesis. acs.org Research in this area is exploring novel methods that can facilitate cross-coupling reactions without the need for heavy metals.

Enzymatic Catalysis: Looking towards nature, biocatalysis presents a green and highly selective alternative. While the direct enzymatic synthesis of this compound is not yet established, the broader field of stilbene synthesis provides a blueprint. Enzymes like stilbene synthase (STS) are responsible for the biosynthesis of stilbenes in plants. encyclopedia.pubscirp.org Future research may focus on engineering these enzymes or discovering new ones that can accept brominated substrates to produce this compound or its derivatives. This approach aligns perfectly with green chemistry principles by utilizing renewable catalysts under mild conditions. encyclopedia.pub

Table 1: Comparison of Catalytic Systems for Stilbene Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Palladium Pd(OAc)₂, PdCl₂ with phosphine (B1218219) ligandsHigh activity and selectivityDifficult to separate from product, potential for metal contamination
Heterogeneous Palladium Pd/C, Pd on hydrotalcite, Pd-NHC-MIL-101(Cr)Easy separation and recycling, improved sustainabilityCan have lower activity than homogeneous counterparts
Transition-Metal-Free MOF-253 (for related reactions)Avoids use of heavy metals, lower cost and toxicityOften requires specific substrates and conditions, lower generality
Biocatalysts (Enzymes) Stilbene Synthase (for other stilbenes)High selectivity, mild reaction conditions, environmentally friendlySubstrate specificity can be a limitation, enzyme stability

Advanced Characterization Techniques for Real-Time Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes, improving yields, and ensuring safety. For reactions involving this compound, researchers are increasingly employing advanced characterization techniques for real-time, or in-situ, monitoring.

In-situ spectroscopy allows for the observation of a reaction mixture without the need to take samples, providing a continuous stream of data on the concentration of reactants, intermediates, and products. This is a significant advantage over traditional methods that rely on analyzing samples at specific time points, which can miss transient but important species.

Spectroscopic Methods:

FT-IR and FT-NIR Spectroscopy: Fourier-transform infrared (FT-IR) and near-infrared (FT-NIR) spectroscopy are powerful tools for monitoring the progress of reactions like the Heck coupling. liverpool.ac.ukresearchgate.net By tracking changes in the vibrational spectra of the molecules involved, researchers can determine the concentration profiles of key components over time. researchgate.net This data is invaluable for developing kinetic models that describe the reaction mechanism in detail. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ monitoring. soton.ac.uk By taking spectra at various points during a reaction, it's possible to follow the transformation of starting materials into products and identify any intermediates that may form. soton.ac.uk

X-ray Absorption Spectroscopy (XAS): When dealing with metal-catalyzed reactions, such as those involving palladium, XAS is a particularly useful technique. In-situ XAS experiments can provide information about the electronic structure and coordination environment of the metal catalyst as the reaction proceeds. diva-portal.orgosti.gov This can reveal how the catalyst is activated, whether it changes form during the reaction, and how it might be deactivated. diva-portal.org For example, studies on Heck reactions have used in-situ XAS to observe the transformation of a palladium(II) precursor into the active palladium(0) species. diva-portal.org

By combining these advanced analytical techniques with kinetic modeling, a much more complete picture of the reaction mechanism can be obtained. This detailed understanding is essential for the rational design of more efficient and robust synthetic processes for this compound and its derivatives.

Integration into Hybrid Material Systems

The unique properties of this compound make it an attractive building block for the creation of advanced hybrid materials. These materials combine different components, such as organic molecules and inorganic frameworks, to achieve properties that are not possible with a single material.

Metal-Organic Frameworks (MOFs): this compound can be used as a linker molecule in the construction of metal-organic frameworks (MOFs). acs.org MOFs are highly porous materials with a crystalline structure made up of metal ions or clusters connected by organic ligands. acs.org The properties of a MOF can be tuned by changing the metal or the organic linker. acs.org The inclusion of a this compound unit could impart specific optical or electronic properties to the MOF, making it suitable for applications in areas like gas storage, catalysis, or sensing. acs.orgresearchgate.net For example, MOFs containing stilbene derivatives have been investigated for their potential as scintillating materials for radiation detection. researchgate.net

Polymer Composites: this compound can be incorporated into polymer chains as a monomer. Its rigid structure can enhance the thermal stability and mechanical strength of the resulting polymer. The bromine atom also provides a reactive site for further functionalization of the polymer, allowing for the creation of materials with tailored properties.

Organosilicon Compounds: Research has shown that this compound can be used in the synthesis of functionalized tetravinylcyclotetrasiloxanes. researchgate.net These organosilicon compounds are precursors to a variety of materials with applications in areas like fine chemicals and functional materials. researchgate.net The silylative coupling of olefins with vinyl-substituted silicon compounds is an efficient method for creating these versatile building blocks. researchgate.net

Table 2: Potential Applications of this compound in Hybrid Materials

Hybrid Material SystemRole of this compoundPotential Applications
Metal-Organic Frameworks (MOFs) Organic linkerGas storage, catalysis, sensing, radiation detection
Polymer Composites MonomerHigh-performance plastics, functional materials
Organosilicon Compounds Precursor for functionalizationFine chemicals, advanced materials synthesis

The integration of this compound into these hybrid systems is an active area of research with the potential to lead to the development of new materials with novel and useful properties.

Targeted Biomedical Applications and Drug Discovery Potential

Stilbene derivatives, as a class of compounds, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. mdpi.com this compound, with its unique chemical structure, serves as a valuable scaffold for the development of new therapeutic agents.

The presence of the bromine atom can influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance the molecule's ability to interact with biological targets and can also serve as a handle for further chemical modifications to optimize activity and selectivity.

Anticancer Activity: A number of stilbene derivatives have shown promise as anticancer agents. jst.go.jpnih.gov For example, some trans-stilbenes are considered potential cancer chemopreventive agents. jst.go.jpnih.gov Research into this compound derivatives could lead to the discovery of new compounds with improved efficacy against various types of cancer. Comparative molecular field analysis (CoMFA) studies on stilbene derivatives have been used to develop pharmacophore models for their activity against lung carcinoma, which could guide the design of new this compound-based anticancer drugs. jst.go.jpnih.gov

Enzyme Inhibition: this compound and its analogs can act as inhibitors of various enzymes. For instance, stilbene derivatives have been studied as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes. plos.org Molecular docking and dynamics simulations are being used to understand how these compounds bind to the active site of enzymes, which is crucial for the rational design of more potent and selective inhibitors. plos.org

Other Potential Applications: The biological activities of stilbene derivatives are broad and include anti-inflammatory and antioxidant properties. The exploration of this compound in these areas could lead to the development of new treatments for a range of diseases.

The journey from a promising compound like this compound to a clinically approved drug is long and complex. However, the versatility of its structure and the growing body of research on its derivatives make it a compelling starting point for drug discovery efforts.

Theoretical Predictions Guiding Experimental Design

In modern chemical research, theoretical and computational methods play a vital role in guiding and complementing experimental work. For this compound, these approaches provide valuable insights into its structure, properties, and reactivity, helping to direct the design of new experiments and materials.

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic and structural properties of molecules. For this compound, DFT can be used to model its HOMO-LUMO gap, which is related to its optical and electronic properties, and to map its electron density, revealing the influence of the bromine atom on the aromatic rings. These theoretical predictions can be validated against experimental data from techniques like UV-Vis spectroscopy and X-ray crystallography.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational method used to correlate the three-dimensional structure of a series of molecules with their biological activity. mdpi.com For stilbene derivatives, 3D-QSAR models have been developed to understand the structural features responsible for their inhibitory activity against enzymes like CYP1B1, which is involved in cancer development. mdpi.com Such models can be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Molecular Docking and Dynamics: These computational techniques are used to simulate the interaction between a small molecule, like a this compound derivative, and a biological target, such as an enzyme or receptor. plos.org Molecular docking predicts the preferred binding orientation of the molecule in the active site of the target, while molecular dynamics simulations can provide information about the stability of the complex and the key interactions that hold it together. plos.org These methods are invaluable in drug discovery for understanding the mechanism of action of a compound and for designing modifications to improve its binding affinity and selectivity. plos.org

Reaction Mechanism Studies: Theoretical calculations can also be used to investigate the mechanisms of chemical reactions. For example, in the Suzuki cross-coupling reaction of (E)-bromostilbene, DFT calculations have been used to explore the different possible pathways for the reaction, helping to elucidate the role of the base and the nature of the boron-containing species involved. researchgate.net

By leveraging the power of theoretical predictions, researchers can gain a deeper understanding of the chemistry and biology of this compound, leading to a more efficient and targeted approach to experimental design.

Green Chemistry Principles in this compound Research

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. In the context of this compound research, these principles are being increasingly applied to minimize the environmental impact of its synthesis and use.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in a process into the final product. Synthetic routes with high atom economy are preferred as they generate less waste. The development of new synthetic methods for this compound, such as novel coupling reactions, is often guided by the goal of improving atom economy.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions use volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives, such as water, ethanol, or solvent-free conditions. researchgate.net The use of microwave-assisted synthesis can sometimes allow for reactions to be carried out without a solvent, further reducing the environmental footprint. researchgate.net

Design for Energy Efficiency: Chemical processes should be designed to minimize energy consumption. Microwave-assisted synthesis is a prime example of an energy-efficient technique, as it can significantly reduce reaction times and the amount of energy required compared to conventional heating. researchgate.net

Use of Renewable Feedstocks: While not yet widely applied to the synthesis of this compound, the use of renewable feedstocks is a key principle of green chemistry. In the broader context of stilbene synthesis, there is growing interest in using biomass-derived starting materials. nsf.gov For example, carboxylic acids derived from biomass can be converted into olefins, which are important precursors for stilbene synthesis. nsf.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed more efficiently and with less waste. The exploration of new catalytic systems for this compound, including heterogeneous and biocatalysts, is a major focus of research aimed at improving the sustainability of its synthesis. rsc.orguliege.beresearchgate.net Reusable catalysts are particularly desirable as they reduce waste and cost. uliege.be

By embracing these green chemistry principles, the scientific community is working to ensure that the future of this compound research is not only innovative but also sustainable.

Q & A

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives across different catalytic systems?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) :
  • Step 1 : Tabulate yields from peer-reviewed studies, noting catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents, and reaction times.
  • Step 2 : Identify confounding variables (e.g., moisture sensitivity, ligand steric effects).
  • Step 3 : Design controlled experiments to isolate variables (e.g., replicate reactions under inert vs. ambient conditions).
    Use statistical tools (ANOVA, t-tests) to quantify significance. Publish negative results and detailed protocols to enhance transparency .

Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model:
  • HOMO-LUMO gaps (correlate with experimental UV-Vis data).
  • Electron density maps to identify bromine’s inductive effects on aromatic rings.
    Validate models against crystallographic data (if available) and experimental redox potentials. Use software like Gaussian or ORCA, and archive input/output files in repositories like Zenodo .

Q. How should researchers design a mechanistic study to differentiate between radical vs. ionic pathways in this compound-mediated reactions?

  • Methodological Answer :
  • Radical trapping : Introduce TEMPO or BHT to quench radicals; monitor reaction progress via GC-MS.
  • Isotope labeling : Use deuterated solvents (e.g., D₂O) to detect proton transfer steps.
  • Kinetic isotope effects (KIE) : Compare rates of protio vs. deuterio substrates.
    Cross-reference findings with ESR spectroscopy to detect radical intermediates .

Methodological Frameworks

Q. What criteria (e.g., FINER) ensure rigor in formulating hypotheses about this compound’s biological activity?

  • Methodological Answer : Apply the FINER framework :
  • Feasible : Prioritize assays with established protocols (e.g., MTT for cytotoxicity).
  • Novel : Compare this compound’s effects to unsubstituted stilbene derivatives.
  • Ethical : Use cell lines approved by institutional biosafety committees.
  • Relevant : Align targets with disease models (e.g., cancer for apoptosis studies).

Q. How can peer-reviewed data on this compound’s toxicity be systematically evaluated for reliability?

  • Methodological Answer : Use the PICO framework :
  • Population : Specify cell lines/organisms (e.g., HepG2 cells, zebrafish).
  • Intervention : Detail concentrations (e.g., IC₅₀ values) and exposure times.
  • Comparison : Benchmark against positive controls (e.g., cisplatin).
  • Outcome : Standardize toxicity metrics (e.g., LD₅₀, EC₅₀).
    Cross-validate with toxicity databases like PubChem .

Data Management & Reporting

Q. What metadata is essential for sharing this compound spectral data in public repositories?

  • Methodological Answer : Include:
  • Instrument parameters (e.g., NMR field strength, MS ionization mode).
  • Solvent peaks (NMR) and calibration standards (MS).
  • Environmental conditions (temperature, humidity) if stability is studied.
    Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :
  • Error analysis : Quantify approximations in computational models (e.g., basis set limitations).
  • Experimental validation : Repeat measurements with alternative techniques (e.g., X-ray crystallography vs. DFT-optimized geometries).
  • Peer consultation : Engage crystallographers or theoretical chemists during manuscript drafting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.